BMS-P5
Description
Properties
Molecular Formula |
C27H33ClN6O2 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C27H32N6O2.ClH/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17;/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3;1H/t16-,20+;/m0./s1 |
InChI Key |
UMXWDEKCDIDCBA-VASSOYJASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BMS-P5, a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.
Core Compound Properties
This compound is a selective, orally active inhibitor of PAD4.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone | [2] |
| CAS Number | 1550371-22-6 | [3] |
| Molecular Formula | C₂₇H₃₂N₆O₂ | [3] |
| Molecular Weight | 472.6 g/mol | [3] |
| SMILES String | CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N)C)=O)=CC(OC)=C15 | [3] |
| InChI Key | PXJXCBYHGJEEJH-OXJNMPFZSA-N | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mL | [3] |
Mechanism of Action and Biological Activity
This compound functions as a highly selective inhibitor of PAD4, an enzyme critical for the process of citrullination. This post-translational modification, which converts arginine residues to citrulline, plays a key role in various physiological and pathological processes.
Potency and Selectivity
This compound exhibits potent inhibitory activity against human PAD4 while demonstrating significant selectivity over other PAD isoforms.
| Target | IC₅₀ (nM) | Reference(s) |
| PAD4 | 98 | [1][2] |
| PAD1 | >10,000 | [3] |
| PAD2 | >10,000 | [3] |
| PAD3 | >10,000 | [3] |
Inhibition of NETosis Signaling Pathway
The primary mechanism of action for this compound is the disruption of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis.[4][5] NETosis is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens.[6] In pathological contexts like cancer, NETs can promote tumor progression.[7][8]
PAD4 is essential for NETosis.[9] Upon neutrophil activation by various stimuli (e.g., inflammatory cytokines, pathogens, or cancer cells), PAD4 is activated and translocates to the nucleus.[3][9] There, it catalyzes the citrullination of histones, particularly histone H3.[10] This modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation—a prerequisite for NET release.[10]
This compound directly inhibits the enzymatic activity of PAD4, thereby preventing histone citrullination and blocking the downstream events of chromatin decondensation and NET release.[5][7]
Caption: this compound inhibits PAD4, blocking histone citrullination and subsequent NET release.
Experimental Protocols
The following sections detail methodologies for assessing the activity of this compound.
PAD4 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human PAD4 using histone H3 as a substrate.
Materials:
-
Recombinant human PAD4 enzyme
-
Recombinant histone H3 protein (or synthetic histone peptides)[7]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂[7]
-
This compound (dissolved in DMSO)
-
Detection reagent for citrulline (e.g., colorimetric methods)[11]
-
96-well assay plate
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the PAD4 enzyme and the this compound dilutions (or vehicle). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the histone H3 substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes).[11]
-
Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).
-
Quantify the amount of citrulline produced using a suitable colorimetric or fluorescence-based detection method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular NET Formation Assay (Immunofluorescence)
This protocol describes the induction and visualization of NETs from isolated neutrophils and the assessment of this compound's inhibitory effect.
Materials:
-
Isolated primary neutrophils (human or mouse)
-
Culture medium (e.g., RPMI)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore A23187, or conditioned medium from multiple myeloma cells).[4][12]
-
This compound (dissolved in DMSO)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Donkey Serum in PBS
-
Primary antibodies: Rabbit anti-citrullinated Histone H3 (H3Cit), Mouse anti-Neutrophil Elastase (NE)
-
Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse IgG
-
DNA stain: DAPI or Hoechst 33342
-
Glass coverslips or imaging plates
Workflow:
Caption: Workflow for assessing this compound's inhibition of NET formation via immunofluorescence.
Conclusion
This compound is a valuable research tool for investigating the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.[1][3] Research has demonstrated its potential in the context of multiple myeloma by blocking tumor-induced NET formation and delaying disease progression in preclinical models.[4][7] The protocols and pathways described herein provide a framework for researchers to further explore the therapeutic potential of PAD4 inhibition.
References
- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 3. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Extracellular Traps: How to Generate and Visualize Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neutrophils: Musketeers against immunotherapy [frontiersin.org]
- 9. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of BMS-P5, a Potent and Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). This enzyme plays a crucial role in the process of neutrophil extracellular trap (NET) formation, or NETosis, a mechanism implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its role in the context of multiple myeloma. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Rationale
The discovery of this compound emerged from a focused effort to develop selective inhibitors of PAD4. The enzyme's role in histone citrullination, a key step in chromatin decondensation during NETosis, identified it as a promising therapeutic target. In the context of multiple myeloma (MM), it was observed that MM cells can induce NET formation, which in turn can promote tumor progression. Therefore, inhibiting PAD4 and subsequent NETosis presented a novel therapeutic strategy for this hematological malignancy.
The discovery program, undertaken by Bristol-Myers Squibb, likely involved high-throughput screening of compound libraries to identify initial hits against the PAD4 enzyme. This was followed by a robust medicinal chemistry effort, focusing on optimizing potency, selectivity, and pharmacokinetic properties. This hit-to-lead and lead optimization campaign led to the identification of this compound as a clinical candidate. The development of PAD4 inhibitors was also a focus of Padlock Therapeutics, a company later acquired by Bristol-Myers Squibb to strengthen their immunoscience pipeline.[1][2][3][4][5]
Synthesis Pathway
The chemical synthesis of this compound, chemically named ((cis)-5-Amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-yl)methanone hydrochloride, is detailed in U.S. Patent No. 9,127,003 B2, where it is listed as Example 24. The synthesis is a multi-step process involving the construction of the complex heterocyclic core followed by coupling with the piperidine moiety.
While the full, step-by-step synthesis with reagents and conditions is proprietary and detailed within the patent, a generalized logical workflow for the synthesis of such complex molecules is depicted below. This typically involves the sequential assembly of the benzimidazole and pyrrolopyridine ring systems, followed by an amide coupling reaction.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PAD4 enzyme. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline. A key substrate of PAD4 is histone H3. The citrullination of histone H3 neutralizes its positive charge, leading to a weakening of the interaction between histones and DNA. This process is a critical step in chromatin decondensation, which is required for the formation of NETs.
In the context of multiple myeloma, tumor cells release factors that stimulate neutrophils to undergo NETosis. The resulting NETs can create a pro-tumorigenic microenvironment. By inhibiting PAD4, this compound blocks histone H3 citrullination, thereby preventing chromatin decondensation and the subsequent release of NETs. This disruption of the tumor microenvironment can delay disease progression.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Description | Reference |
| PAD4 IC50 | 98 nM | PAD enzyme assay with recombinant human PAD4 and histone H3 as a substrate.[6][7] | |
| Selectivity | >100-fold vs PAD1, PAD2, PAD3 | PAD enzyme assays with recombinant human PAD isoforms. | |
| Inhibition of NET formation | Significant at 10 µM and 100 µM | Co-culture of neutrophils with multiple myeloma cells (DP42 or 5TGM1 CM).[6] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma
| Parameter | Value | Experimental Details | Reference |
| Dosage | 50 mg/kg | Oral gavage, twice daily.[6] | |
| Treatment Schedule | Started on day 3 after tumor cell injection.[6] | Syngeneic mouse model of multiple myeloma.[6] | |
| Outcome | Significantly delayed development of symptoms and prolonged survival of MM-bearing mice.[6] | Monitored for onset of paralysis and survival. |
Experimental Protocols
PAD Enzyme Assay
The inhibitory potency of this compound against PAD enzymes was determined using recombinant human proteins (PAD1, PAD2, PAD3, and PAD4) and recombinant histone H3 as a substrate. The assay was performed in a buffer containing 100 mM Tris, pH 7.5, 2 mM DTT, and 0.65 mM CaCl2. The level of citrullinated histone H3 was detected by either immunoblot with LiCor quantitation or an ELISA-based assay using an anti-citrullinated histone H3 rabbit polyclonal antibody.[8]
In Vitro NET Formation Assay
Neutrophils were isolated from the bone marrow of mice. These neutrophils were then co-cultured with conditioned medium (CM) from murine multiple myeloma cell lines (DP42 or 5TGM1) in the presence or absence of this compound (10 µM and 100 µM) for 30 minutes. NET formation was evaluated by fluorescent microscopy, quantifying the area of extracellular DNA stained with a cell-impermeable DNA dye.[6]
In Vivo Mouse Model of Multiple Myeloma
A syngeneic mouse model of multiple myeloma was established by intravenous injection of DP42 tumor cells into mice. Treatment with this compound (50 mg/kg, oral gavage, twice daily) or vehicle control was initiated on day 3 post-tumor cell injection. The mice were monitored for the onset of disease symptoms (e.g., paralysis) and survival.[6]
References
- 1. Bristol-Myers Squibb to Buy Padlock • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 2. dcatvci.org [dcatvci.org]
- 3. Bristol Myers Squibb discloses new PAD4 inhibitors for rheumatoid arthritis | BioWorld [bioworld.com]
- 4. Bristol-Myers Squibb locks on to Padlock | Drug Discovery News [drugdiscoverynews.com]
- 5. Bristol-Myers acquires Padlock Therapeutics for $600m - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
BMS-P5: A Deep Dive into its Selectivity Profile Against PAD Isozymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BMS-P5, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). The document details its inhibitory activity against various PAD isozymes, the experimental methodologies used for these determinations, and the critical role of PAD4 in relevant signaling pathways.
Core Data Presentation: this compound Inhibition of PAD Isozymes
This compound demonstrates high selectivity for PAD4 over other investigated PAD isozymes. The following table summarizes the quantitative data on its inhibitory potency.
| Isozyme | IC50 Value |
| PAD1 | >10 µM[1] |
| PAD2 | >10 µM[1] |
| PAD3 | >10 µM[1] |
| PAD4 | 98 nM[1][2] |
Table 1: this compound IC50 Values against PAD Isozymes. The data clearly indicates that this compound is significantly more potent against PAD4 compared to PAD1, PAD2, and PAD3, highlighting its selective nature.
Experimental Protocols: Determining PAD Isozyme Inhibition
The inhibitory potency of this compound against PAD isozymes was determined using a robust in vitro enzyme assay.[3] The following protocol outlines the key steps involved in this critical assessment.
PAD Enzyme Inhibition Assay
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of recombinant human PAD isozymes (PAD1, PAD2, PAD3, and PAD4).
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
Recombinant histone H3 (as substrate)
-
This compound (test inhibitor)
-
Assay Buffer: 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2
-
Anti-citrullinated histone H3 rabbit polyclonal antibody
-
Secondary detection antibodies (e.g., IRDye 800CW-conjugated or HRP-conjugated donkey anti-rabbit IgG)
-
Detection system (e.g., Li-Cor for immunoblot or ELISA plate reader)
Methodology:
-
Enzyme Reaction Preparation: The PAD enzyme assays are performed by combining the recombinant human PAD enzyme with the histone H3 substrate in the assay buffer.
-
Inhibitor Addition: A range of concentrations of this compound is added to the enzyme-substrate mixture.
-
Incubation: The reaction mixtures are incubated to allow for the enzymatic reaction (citrullination of histone H3) to occur.
-
Detection of Citrullination: The level of citrullinated histone H3 is quantified. This can be achieved through two primary methods:
-
Immunoblotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 antibody. The signal is then quantified using a system like Li-Cor.
-
ELISA-based Assay: The reaction mixture is added to a plate coated with a capture antibody. The citrullinated histone H3 is then detected using a primary anti-citrullinated histone H3 antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate.
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations: Pathways and Workflows
To further elucidate the context of this compound's activity, the following diagrams visualize the relevant biological pathway and the experimental workflow.
Caption: PAD4 signaling pathway leading to NET formation and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against PAD isozymes.
Conclusion
This compound is a highly selective inhibitor of PAD4, with significantly lower potency against PAD1, PAD2, and PAD3. This selectivity is crucial for its potential as a targeted therapeutic agent, for instance, in blocking the formation of neutrophil extracellular traps in diseases like multiple myeloma.[2][4] The well-defined experimental protocols for assessing its inhibitory activity provide a solid foundation for further research and development in this area.
References
- 1. This compound - Labchem Catalog [labchem.com.my]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
The Role of Peptidylarginine Deiminase 4 (PAD4) in Neutrophil Biology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in neutrophil biology, primarily recognized for its essential role in the formation of Neutrophil Extracellular Traps (NETs). This process, termed NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens. The catalytic activity of PAD4, which converts arginine residues to citrulline on histones, is a key step in initiating chromatin decondensation. Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer, making PAD4 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological functions of PAD4 in neutrophils, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Biological Functions of PAD4 in Neutrophils
PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] In neutrophils, the primary and most studied function of PAD4 is its role in NETosis.
PAD4-Mediated NET Formation
The formation of NETs is a complex process initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists. A crucial event in NETosis is the decondensation of the highly compact chromatin within the neutrophil nucleus to allow for its expulsion. PAD4 is central to this process through the citrullination of histones, particularly histones H3 and H4.[3][4]
The conversion of positively charged arginine to neutral citrulline weakens the electrostatic interactions between the histones and the negatively charged DNA backbone.[1] This charge neutralization leads to the unfolding and decondensation of chromatin, a prerequisite for NET release.[2] In addition to histone citrullination, the activity of other enzymes, such as neutrophil elastase (NE) and myeloperoxidase (MPO), which translocate to the nucleus, further contributes to chromatin processing and NET formation.
PAD4's role is so critical that neutrophils from PAD4-deficient mice are unable to form NETs in response to various stimuli.[5] This highlights PAD4 as an essential component of the NETosis machinery.
Gene Regulation
Beyond its role in NETosis, PAD4-mediated histone citrullination can also influence gene expression. By altering histone modifications, PAD4 can impact chromatin structure and the accessibility of transcription factors to DNA, thereby regulating the transcription of specific genes. However, this aspect of PAD4 function in neutrophils is less well-characterized compared to its role in NET formation.
PAD4 Signaling Pathways in Neutrophils
The activation of PAD4 in neutrophils is tightly regulated and involves a complex interplay of signaling molecules. Two major pathways for NETosis have been described: a NADPH oxidase-dependent and a NADPH oxidase-independent pathway. Both pathways ultimately converge on the activation of PAD4.
A key activator of PAD4 is an increase in intracellular calcium concentration.[6] Various stimuli that induce NETosis lead to a rise in intracellular calcium, which is necessary for PAD4's enzymatic activity.[1][2]
Reactive oxygen species (ROS), primarily generated by the NADPH oxidase complex, also play a critical role in activating PAD4 and inducing NETosis.[4][6] The interplay between ROS and calcium signaling is crucial for the full activation of PAD4-mediated NET formation in response to many stimuli.
Quantitative Data on PAD4 in Neutrophil Biology
This section summarizes key quantitative data related to PAD4 expression, its enzymatic activity, and its impact on NETosis.
Table 1: PAD4 Expression in Neutrophils in Health and Disease
| Condition | Method | Fold Change/Level | Reference |
| Healthy Donors | Flow Cytometry | Baseline Expression | [7] |
| Rheumatoid Arthritis (Synovial Fluid) | Western Blot, Immunohistochemistry | Increased PAD2 and PAD4 expression correlated with inflammation intensity | [8][9] |
| Type 1 and Type 2 Diabetes | Western Blot | ~4-fold increase in PAD4 protein expression | [10] |
| Alcohol-Related Liver Disease | ELISA | Significantly increased systemic concentrations of PAD4 | [11][12] |
| Sepsis | RT-qPCR, Western Blot | PAD2 and PAD4 are highly expressed in neutrophils | [13] |
| PMA-stimulated Neutrophils | qRT-PCR | Increased PAD4 mRNA levels after stimulation | [14] |
Table 2: Kinetic Parameters of Human PAD4
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Histone H4-based peptides | High µM to low mM range | 2.8 - 6.6 | [15] |
| Benzoylated Arginine Derivatives | High µM to low mM range | 2.8 - 6.6 | [15] |
Table 3: Quantification of NETosis in Response to Various Stimuli
| Stimulus | Concentration | Incubation Time | % NET-forming cells / DNA release | Reference |
| PMA | 50 nM | 180 min | Significantly increased compared to basal | [16][17] |
| Ionomycin | 5 µM | 3-4 hours | Strong induction of NETosis | [17] |
| TNFα | 20 ng/mL | 180 min | Increased compared to basal | [16] |
| IL-8 | 100 ng/mL | 180 min | Increased compared to basal | [16] |
| Candida albicans | MOI 5 | 3-4 hours | Strong induction of NETosis | [17] |
| Group B Streptococcus | MOI 10 | 3-4 hours | Strong induction of NETosis | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PAD4 function in neutrophils.
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube. The ratio of blood to gradient medium should be as per the manufacturer's instructions (typically 1:1).
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil-rich layer (polymorphonuclear, PMN, layer).
-
To remove contaminating red blood cells, perform RBC lysis according to the lysis buffer manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer for a short period, followed by the addition of a wash buffer to stop the lysis.
-
Centrifuge the cells at 250-350 x g for 5-10 minutes and discard the supernatant.
-
Wash the neutrophil pellet with HBSS or PBS. Repeat the wash step.
-
Resuspend the final neutrophil pellet in the desired experimental buffer.
-
Determine cell viability and purity using a hemocytometer with trypan blue exclusion and cytospin analysis or flow cytometry. Purity should be >95%.
In Vitro Induction and Quantification of NETosis
4.2.1. Induction of NETosis
Materials:
-
Isolated neutrophils
-
Culture medium (e.g., RPMI 1640)
-
NETosis inducers (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Seed isolated neutrophils in a multi-well plate at a desired density (e.g., 2 x 10⁵ cells/well for a 24-well plate).
-
Allow the neutrophils to adhere for 30-60 minutes at 37°C in a CO₂ incubator.
-
Add the NETosis inducer to the wells at the desired final concentration (e.g., 50-100 nM PMA or 5 µM Ionomycin). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (typically 2-4 hours) at 37°C in a CO₂ incubator.
4.2.2. Quantification of NETs using a Cell-Impermeable DNA Dye
This method quantifies the amount of extracellular DNA released during NETosis.
Materials:
-
Neutrophils with induced NETosis in a multi-well plate
-
Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange)
-
Fluorescence plate reader
Procedure:
-
Following the induction of NETosis, add the cell-impermeable DNA dye to each well at the manufacturer's recommended concentration.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the dye used (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).
-
The fluorescence intensity is proportional to the amount of extracellular DNA.
4.2.3. Visualization of NETs by Immunofluorescence
Materials:
-
Neutrophils on coverslips with induced NETosis
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI, Hoechst)
-
Fluorescence microscope
Procedure:
-
Gently wash the coverslips with PBS to remove non-adherent cells.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the coverslips with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
PAD4 Activity Assay
This protocol describes a colorimetric assay to measure PAD4 activity.
Materials:
-
Neutrophil lysates or purified PAD4
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Colorimetric detection reagents
Procedure:
-
Prepare neutrophil lysates or use purified recombinant PAD4.
-
In a 96-well plate, add the assay buffer.
-
Add the neutrophil lysate or PAD4 enzyme to the wells.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specific time period.
-
Stop the reaction and add the detection reagents according to the kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the PAD4 activity.
Western Blot for Detection of Citrullinated Histones
Materials:
-
Neutrophil lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against citrullinated histone H3 (anti-CitH3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate neutrophil proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Role of PAD4 in Disease
Dysregulated PAD4 activity and excessive NET formation are implicated in a variety of diseases:
-
Autoimmune Diseases: In conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), NETs can be a source of autoantigens, including citrullinated proteins and DNA, which can drive the autoimmune response.[8][18]
-
Thrombosis: NETs provide a scaffold for platelet and red blood cell adhesion and can promote thrombosis by activating the coagulation cascade.[1]
-
Sepsis: While NETs are important for trapping and killing pathogens in sepsis, excessive NET formation can contribute to tissue damage and organ failure.[1][13]
-
Cancer: NETs have been shown to be involved in cancer progression, metastasis, and cancer-associated thrombosis.
Conclusion
PAD4 is a key enzyme in neutrophil biology, with its central role in NET formation having significant implications for both host defense and the pathogenesis of numerous diseases. The ability to accurately measure PAD4 activity and quantify NETosis is crucial for understanding its role in various pathological conditions and for the development of novel therapeutic strategies targeting this pathway. The protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further research into the intricate regulation of PAD4 and the downstream consequences of its activity will undoubtedly open new avenues for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Histone H4 Citrullination in Early NETosis With Image Flow Cytometry Version 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Release of Active Peptidyl Arginine Deiminases by Neutrophils Can Explain Production of Extracellular Citrullinated Autoantigens in Rheumatoid Arthritis Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil PAD4 Expression and Its Pivotal Role in Assessment of Alcohol-Related Liver Disease [mdpi.com]
- 12. Neutrophil PAD4 Expression and Its Pivotal Role in Assessment of Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Characterization of Protein Arginine Deiminase 4: A Transcriptional Corepressor Implicated in the Onset and Progression of Rheumatoid Arthritis | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spontaneous Secretion of the Citrullination Enzyme PAD2 and Cell Surface Exposure of PAD4 by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAD4 in Histone Citrullination and NETosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil extracellular trap (NET) formation, or NETosis, a unique form of programmed cell death characterized by the release of decondensed chromatin to ensnare pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms by which PAD4 mediates histone citrullination, leading to chromatin decondensation and the formation of NETs. We will detail the signaling pathways that activate PAD4, present key experimental protocols for studying this process, and summarize quantitative data related to PAD4 activity and histone modifications. Furthermore, this guide will discuss the role of PAD4 as a therapeutic target in various diseases associated with excessive NETosis.
Introduction: PAD4 and the Innate Immune Response
Neutrophils are the most abundant type of white blood cell and form a crucial first line of defense in the innate immune system.[1] One of their key defense mechanisms is the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that trap and kill invading microorganisms.[2][3] The formation of these traps is a complex process known as NETosis, which can occur through both lytic and vital pathways.[1]
Central to the process of NETosis is the enzyme Peptidylarginine Deiminase 4 (PAD4).[2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on histones to citrulline, a post-translational modification known as citrullination or deimination.[2][4] This modification neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[5] This leads to a dramatic decondensation of chromatin, a prerequisite for the expulsion of DNA to form NETs.[6] Dysregulation of PAD4 activity and excessive NET formation have been implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in cancer and thrombosis, making PAD4 an attractive target for drug development.[7][8]
Signaling Pathways of PAD4 Activation and NETosis
The activation of PAD4 and the subsequent induction of NETosis are tightly regulated processes initiated by a variety of stimuli, including pathogens, inflammatory cytokines, and chemical agonists. Two major pathways have been elucidated: a ROS-dependent and a ROS-independent pathway, both converging on the activation of PAD4.
ROS-Dependent NETosis
The classical and most studied pathway of NETosis is dependent on the generation of reactive oxygen species (ROS) by NADPH oxidase.[1] Upon stimulation by agonists like phorbol myristate acetate (PMA), NADPH oxidase is activated, leading to a burst of ROS production. ROS are thought to act as second messengers that trigger a cascade of downstream events, ultimately leading to the activation of PAD4.[1]
ROS-Independent NETosis
Certain physiological stimuli, such as calcium ionophores (e.g., ionomycin), can induce NETosis independently of NADPH oxidase and ROS production.[4][9] This pathway relies on the influx of extracellular calcium or the release of calcium from intracellular stores.[2] The elevated intracellular calcium concentration directly activates PAD4, which is a calcium-dependent enzyme.[2][4]
The Molecular Mechanism: Histone Citrullination and Chromatin Decondensation
The hallmark of PAD4's function in NETosis is the hypercitrullination of histones.[6] PAD4 primarily targets arginine residues within the N-terminal tails of core histones, particularly H3 and H4.[10][11]
The process can be summarized in the following steps:
-
PAD4 Translocation: Upon activation, PAD4 translocates from the cytoplasm into the nucleus.[8]
-
Histone Citrullination: In the nucleus, PAD4 catalyzes the conversion of arginine to citrulline on histones.[2][3] This modification neutralizes the positive charge of the histone tails.
-
Chromatin Decondensation: The loss of positive charge on histones weakens their electrostatic interaction with the negatively charged DNA, leading to the unfolding of the compact chromatin structure.[5][6]
-
Nuclear Envelope Disassembly: The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE) that also enter the nucleus, leads to the breakdown of the nuclear envelope.[1][12]
-
NET Release: The mixture of decondensed chromatin and antimicrobial proteins is then released into the extracellular space, forming the NET.[1]
Quantitative Data on PAD4 and Histone Citrullination
The activity of PAD4 and the extent of histone citrullination are key quantitative parameters in the study of NETosis.
| Parameter | Description | Typical Values/Observations | References |
| PAD4 Substrates | Histone and non-histone proteins targeted by PAD4 for citrullination. | Histones H2A, H3, and H4 are major substrates. Specific arginine residues like H3R2, H3R8, H3R17, H3R26, and H4R3 are citrullinated. | [10][11] |
| PAD4 Calcium Dependence | The concentration of Ca²⁺ required for PAD4 activation. | PAD4 activity is highly dependent on calcium, with significant activation at micromolar concentrations. | [2][4] |
| PAD4 Inhibitors | Small molecules that block the catalytic activity of PAD4. | Cl-amidine: An irreversible inhibitor. GSK484: A selective PAD4 inhibitor. Gilteritinib: An FDA-approved drug identified as a potent PAD4 inhibitor. | [2][7][13] |
| Histone Citrullination Levels | The percentage of specific histone arginine residues that are citrullinated during NETosis. | Can be extensive, with some studies suggesting "hypercitrullination" where a significant portion of target arginines are modified. | [6] |
| NET Formation Quantification | The percentage of neutrophils undergoing NETosis in response to a stimulus. | Varies depending on the stimulus, concentration, and incubation time. Can range from a small percentage to a majority of cells. | [14][15] |
Key Experimental Protocols
Studying the role of PAD4 in histone citrullination and NETosis requires a combination of biochemical, cell biology, and imaging techniques.
Immunofluorescence Staining for NETs
This protocol allows for the visualization of NETs and the colocalization of DNA, citrullinated histones, and other NET components.[16][17][18]
Materials:
-
Neutrophils isolated from peripheral blood
-
Poly-L-lysine coated coverslips
-
NET-inducing stimulus (e.g., PMA, ionomycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-citrullinated histone H3 (anti-H3Cit), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere.
-
Stimulate the cells with the desired NET-inducing agent for the appropriate time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
In Vitro PAD4 Activity Assay
This assay measures the enzymatic activity of PAD4 by detecting the conversion of arginine to citrulline in a synthetic substrate.[19][20][21]
Materials:
-
Recombinant human PAD4
-
PAD4 assay buffer (e.g., Tris-HCl, CaCl₂, DTT)
-
Synthetic peptide substrate containing arginine
-
Detection reagent that reacts with a byproduct of the deimination reaction or a specific antibody for the citrullinated peptide.
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the PAD4 assay buffer, recombinant PAD4, and the synthetic substrate in a microplate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA to chelate calcium).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
The signal intensity is proportional to the amount of citrullinated product formed and thus to the PAD4 activity.
Quantification of NETs
Quantifying the amount of NETs produced is crucial for studying the effects of different stimuli or inhibitors.[14][15][22]
Using a Plate Reader with a DNA-binding Dye:
-
Isolate neutrophils and seed them in a multi-well plate.
-
Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to the wells.
-
Stimulate the cells with the desired agonist.
-
As neutrophils undergo NETosis and release their DNA, the dye will bind to the extracellular DNA and fluoresce.
-
Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence correlates with the amount of NET formation.
Note: This method should be complemented with microscopy to confirm the presence of characteristic NET structures, as cell death by other means can also lead to the release of DNA.[14]
PAD4 in Drug Development
The involvement of PAD4 and NETosis in the pathology of numerous diseases has made PAD4 a promising therapeutic target.[7][8] Inhibiting PAD4 could reduce the harmful effects of excessive NET formation in conditions like autoimmune diseases, thrombosis, and some cancers.
Several PAD4 inhibitors have been developed and are being investigated:
-
First-generation inhibitors: Compounds like F-amidine and Cl-amidine are irreversible inhibitors that have been instrumental in early research but lack specificity for PAD4 over other PAD isozymes.[13]
-
Second-generation and selective inhibitors: More recently, highly potent and selective reversible inhibitors of PAD4 have been developed, such as GSK484.[13][23] These compounds are valuable tools for dissecting the specific role of PAD4 in disease models.
-
Drug Repurposing: The FDA-approved drug Gilteritinib, a tyrosine kinase inhibitor, has been identified as a potent PAD4 inhibitor, offering a faster route to clinical application for NET-related diseases.[7]
The development of PAD4 inhibitors represents a promising strategy for the treatment of a range of inflammatory and autoimmune disorders where NETs are a key pathological driver.
Conclusion
PAD4 plays a central and indispensable role in the process of NETosis through its ability to catalyze histone citrullination and induce chromatin decondensation. A thorough understanding of the signaling pathways that regulate PAD4 activation, the molecular mechanisms of its action, and the methods to study and quantify its activity are crucial for advancing our knowledge of innate immunity and for the development of novel therapeutics. The continued investigation of PAD4 and its inhibitors holds great promise for the treatment of a wide array of diseases characterized by aberrant NET formation.
References
- 1. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 2. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 7. imib.es [imib.es]
- 8. mdpi.com [mdpi.com]
- 9. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence staining for NETs [bio-protocol.org]
- 17. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues [jove.com]
- 19. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-P5: A Potent PAD4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of BMS-P5, a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4). It covers the chemical properties, mechanism of action, biological effects, and key experimental protocols related to this compound.
Chemical and Physical Data
This compound is available as a free base and as a hydrochloride salt. The key quantitative data for both forms are summarized below.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 1550371-22-6[1][2][3][4] | 1549811-36-0[5][6][7] |
| Molecular Formula | C₂₇H₃₂N₆O₂[1][3][4] | C₂₇H₃₃ClN₆O₂[6][7] |
| Molecular Weight | 472.6 g/mol [1][2][3][4] | 509.04 g/mol [5][6][7] |
| Appearance | White to off-white solid[4] | Off-white to light yellow solid powder[6] |
| Purity | ≥98%[1] | >98%[7] |
| Solubility | DMSO: 5 mg/mL[1]Ethanol: 30 mg/mL[1]DMF: 20 mg/mL[1] | DMSO: Soluble[5][6] |
| Storage | Powder: -20°C for ≥ 4 years[1] | Powder: -20°C for 2 years[5][6] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme crucial for a specialized form of neutrophil cell death known as NETosis.[8][9][10] PAD4 catalyzes the conversion of arginine residues to citrulline on histones, a process called citrullination.[11] This post-translational modification neutralizes the positive charge of histones, leading to chromatin decondensation and the subsequent release of neutrophil extracellular traps (NETs).[11][12] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are released by neutrophils to trap and kill pathogens.[12]
In the context of cancer, particularly multiple myeloma (MM), tumor cells can induce neutrophils to undergo NETosis.[8][9] The resulting NETs can promote tumor progression and chemoresistance.[13]
This compound selectively inhibits PAD4 with an IC₅₀ value of 98 nM.[10][14] It displays high selectivity for PAD4 over other PAD isoforms like PAD1, PAD2, and PAD3 (IC₅₀ > 10 µM).[1][14] By inhibiting PAD4, this compound blocks histone H3 citrullination, thereby preventing chromatin decondensation and the formation of NETs.[8][14] This mechanism of action disrupts the pro-tumorigenic microenvironment created by NETs.[12][14]
Experimental Protocols
The efficacy and mechanism of this compound have been elucidated through various in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro NET Formation Assay
This assay evaluates the ability of this compound to inhibit NET formation induced by multiple myeloma cells.
-
Cell Culture:
-
Co-culture and Treatment:
-
Neutrophils are pre-treated with this compound (e.g., 1 µM to 100 µM) or vehicle control for 30 minutes.[9][14]
-
Following pre-treatment, neutrophils are stimulated with conditioned medium from myeloma cell cultures or co-cultured with myeloma cells (separated by a Transwell insert) for 4-8 hours.[9][15]
-
-
NET Visualization and Quantification:
-
NETs are visualized using fluorescence microscopy. Cells are stained with DNA dyes (e.g., SYTOX Green) that do not penetrate live cells, and antibodies against NET components like citrullinated histone H3 (H3cit) or myeloperoxidase (MPO).
-
Quantification is performed by measuring the area of SYTOX Green-positive NETs relative to the total number of cells.
-
In Vivo Syngeneic Mouse Model of Multiple Myeloma
This protocol assesses the anti-tumor effects of this compound in a living organism.
-
Animal Model:
-
A syngeneic mouse model of multiple myeloma is established by intravenous injection of DP42 myeloma cells into C57BL/6 x FVB/N F1 mice.[12]
-
-
Treatment Regimen:
-
Efficacy Evaluation:
-
The primary endpoint is overall survival. The time to the development of disease symptoms (e.g., hind limb paralysis) is also monitored.[12][14]
-
At the end of the study, bone marrow plasma can be collected to measure levels of cell-free DNA and citrullinated histone H3 as biomarkers of NET formation.[12]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [jknbiochem.net]
- 3. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl Datasheet DC Chemicals [dcchemicals.com]
- 6. invivochem.com [invivochem.com]
- 7. This compound HCl |CAS 1549811-36-0|DC Chemicals [dcchemicals.com]
- 8. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil extracellular traps promote tumor chemoresistance to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Preclinical Profile of BMS-P5 in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of BMS-P5, a novel, selective, and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4), in the context of multiple myeloma (MM). The data presented herein is primarily derived from a key study demonstrating the efficacy of this compound in blocking multiple myeloma-induced neutrophil extracellular trap (NET) formation and delaying disease progression.[1][2][3]
Core Mechanism of Action
This compound selectively targets PAD4, an enzyme crucial for the formation of NETs.[4][5] In the tumor microenvironment of multiple myeloma, cancer cells stimulate neutrophils to undergo NETosis, a unique form of cell death that releases a web-like structure of DNA, histones, and granular proteins.[1][2] These NETs are implicated in promoting tumor progression. This compound inhibits the citrullination of histone H3, a critical step in NET formation, thereby disrupting this pro-tumorigenic process.[1][5] By attenuating the presence of these pro-tumorigenic proteins, this compound is thought to delay tumor progression.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Substrate |
| PAD4 | 98 nM | Enzyme Assay | Recombinant Histone H3 |
| PAD1 | >10 µM | Enzyme Assay | Not Specified |
| PAD2 | >10 µM | Enzyme Assay | Not Specified |
| PAD3 | >10 µM | Enzyme Assay | Not Specified |
Data sourced from references[4][5][7].
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma
| Animal Model | Treatment | Dosage | Administration Route | Key Outcomes |
| Syngeneic mouse model of MM | This compound | 50 mg/kg | Oral gavage, twice daily | Significantly delayed development of symptoms; Significantly prolonged survival of MM-bearing mice. |
| Syngeneic mouse model of MM | Vehicle Control | Not Applicable | Oral gavage, twice daily | Disease progression as expected. |
Data sourced from references[1][5][6].
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are outlined below.
1. PAD Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound against PAD enzymes.
-
Methodology: Recombinant human PAD enzymes (PAD1, PAD2, PAD3, and PAD4) were used with recombinant histone H3 as a substrate. The reaction was carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2. The level of citrullinated histone H3 was detected and quantified using two methods:
-
Immunoblot: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 rabbit polyclonal antibody. Detection was performed using an IRDye 800CW-conjugated secondary antibody, and signals were quantified with a LiCor system.
-
ELISA-based Assay: Microplates were coated with histone H3. After the enzyme reaction with PAD4 and varying concentrations of this compound, the citrullinated histone H3 was detected using an anti-citrullinated histone H3 primary antibody and an HRP-conjugated secondary antibody.[1]
-
2. In Vitro NET Formation Assay
-
Objective: To assess the ability of this compound to inhibit NET formation induced by multiple myeloma cells.
-
Cell Culture:
-
Neutrophils: Bone marrow neutrophils were isolated from mice. Human neutrophils were also used.
-
Myeloma Cells: Murine myeloma cell lines (DP42, 5TGM1) and a human myeloma cell line (RPMI-8226) were utilized. Primary CD138+ MM cells from patient bone marrow were also tested.
-
-
Methodology:
-
Neutrophils were pre-treated with this compound (e.g., 10 µM and 100 µM) or other PAD inhibitors for 30 minutes.
-
NET formation was induced by stimulating the neutrophils with either calcium ionophore (a general NET inducer) or conditioned media from myeloma cell cultures for several hours (e.g., 4 to 8 hours).[1][5]
-
NETs were visualized and quantified by fluorescence microscopy after staining with DNA dyes (to visualize the extracellular DNA webs) and antibodies against citrullinated histone H3.[1]
-
3. Western Blotting for Citrullinated Histone H3
-
Objective: To measure the level of histone H3 citrullination in neutrophils as a marker of PAD4 activity.
-
Methodology:
-
Neutrophils were treated as described in the NET formation assay.
-
Cell lysates were prepared, and proteins were separated by polyacrylamide gel electrophoresis.
-
Proteins were transferred to a membrane and immunoblotted with a primary antibody specific for citrullinated histone H3. A primary antibody for total histone H3 was used as a loading control.
-
Detection was performed using appropriate secondary antibodies and a suitable imaging system.[1]
-
4. In Vivo Syngeneic Mouse Model of Multiple Myeloma
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: C57BL/6 x FVB/N F1 mice were used.
-
Tumor Implantation: Multiple myeloma was established by intravenous injection of 5x10^3 DP42 murine myeloma cells into the tail vein.
-
Treatment:
-
Treatment was initiated on day 3 post-tumor cell injection.
-
Mice were randomized into two groups: this compound (50 mg/kg) or vehicle control.
-
The drug or vehicle was administered by oral gavage twice a day. The vehicle consisted of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).
-
-
Efficacy Endpoints: The primary outcomes measured were the time to appearance of disease symptoms and overall survival.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in the Multiple Myeloma Microenvironment
Caption: this compound inhibits the PAD4-mediated citrullination of histone H3, blocking NETosis and subsequent tumor progression.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the preclinical in vivo evaluation of this compound in a multiple myeloma mouse model.
References
- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
PAD4 as a Therapeutic Target in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and vasculitis.[1][2] Its primary function, the conversion of arginine to citrulline residues in proteins, leads to the generation of neoantigens that can break immune tolerance.[3] Furthermore, PAD4-mediated citrullination of histones is a key step in the formation of neutrophil extracellular traps (NETs), which are implicated in inflammation, thrombosis, and the externalization of autoantigens.[4][5] This central role in autoimmune pathology makes PAD4 a compelling therapeutic target. This guide provides an in-depth overview of PAD4's function, its role in disease, and the current landscape of inhibitor development, complete with experimental protocols and quantitative data to aid in the design and evaluation of novel PAD4-targeted therapies.
The Role of PAD4 in Autoimmune Pathogenesis
PAD4 is a calcium-dependent enzyme predominantly expressed in hematopoietic cells, particularly neutrophils.[6] Its dysregulation contributes significantly to the inflammatory microenvironment characteristic of autoimmune diseases.[3]
1.1. Citrullination and Neoantigen Formation: The post-translational modification of arginine to citrulline by PAD4 alters the structure and charge of proteins.[3] This can lead to the formation of citrullinated proteins that are recognized as foreign by the immune system, triggering an autoimmune response. In rheumatoid arthritis, autoantibodies against citrullinated proteins (ACPAs) are a hallmark of the disease and are associated with more severe outcomes.[7]
1.2. NETosis and Inflammation: PAD4 plays an essential role in NETosis, a unique form of neutrophil cell death characterized by the release of a web-like structure of decondensed chromatin and granular proteins.[5][8] The process is initiated by the activation of PAD4, which citrullinates histones, leading to chromatin decondensation.[5] NETs trap and kill pathogens but can also be detrimental to the host.[4] They are a source of autoantigens and pro-inflammatory molecules, contributing to the sterile inflammation seen in autoimmune diseases like SLE and vasculitis.[9][10]
1.3. Signaling Pathways: PAD4 is involved in multiple inflammatory signaling pathways. It can enhance the activity of NF-κB in neutrophils, a key regulator of inflammation.[11] Additionally, PAD4-mediated NETosis can activate the NLRP3 inflammasome, leading to the production of the pro-inflammatory cytokine IL-1β.[6] The genetic variation in the PADI4 gene has been associated with susceptibility to SLE and lupus nephritis, further underscoring its importance in these conditions.[12]
Therapeutic Strategies: Targeting PAD4
The inhibition of PAD4 activity presents a promising therapeutic strategy for a range of autoimmune diseases.[13] Both pan-PAD inhibitors and selective PAD4 inhibitors have shown efficacy in preclinical models.[14]
2.1. Pan-PAD Inhibition: Early efforts focused on pan-PAD inhibitors, such as Cl-amidine, which target multiple PAD isozymes.[15] While effective in reducing disease severity in animal models of arthritis and lupus, the lack of specificity raises potential concerns for off-target effects.[15][16]
2.2. Selective PAD4 Inhibition: More recent drug development efforts have focused on selective PAD4 inhibitors to minimize potential side effects.[17] Compounds like GSK484 and JBI-589 have demonstrated potent and selective inhibition of PAD4 and have shown efficacy in preclinical models of autoimmune disease.[17][18]
Quantitative Data on PAD4 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various PAD4 inhibitors.
Table 1: In Vitro Potency of PAD4 Inhibitors
| Inhibitor | Type | Target(s) | IC50 | Reference |
| Cl-amidine | Irreversible | Pan-PAD | 1.9 - 22 µM | [15] |
| BB-Cl-amidine | Irreversible | Pan-PAD | EC50 = 8.8 µM (U2OS cells) | [19] |
| YW356 | Irreversible | PAD4 | 1 - 5 µM | [19] |
| GSK199 | Reversible | PAD4 | 250 nM | [19] |
| GSK484 | Reversible | PAD4 | 50 nM | [19] |
| PADi | Selective | PAD4 | 190 nM (biochemical), 320 nM (human neutrophils) | [20] |
| RGT-691 | Selective | PAD4 | 46 nM | [21] |
| Bz-ADMA | Reversible | PAD | 0.4 mM | [19] |
| Minocycline | Reversible | PAD | Ki = ~0.78 mM | [19] |
| Tetracycline | Reversible | PAD | Ki = ~0.62 mM | [19] |
| Chlortetracycline | Reversible | PAD | Ki = ~0.11 mM | [19] |
Table 2: In Vivo Efficacy of PAD4 Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| Cl-amidine | MRL/lpr mice | Lupus | Reduced autoantibody levels and nephritis. | [16] |
| Cl-amidine | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Decreased clinical disease score by ~50%. | [16] |
| JBI-589 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Reduced joint erosion and RA clinical score. | [18] |
| PADi | Collagen-Induced Arthritis (CIA) & Oxazolone-induced colitis | Arthritis & Colitis | >70% reversal of clinical score at 50 mpk (BID, P.O.). | [20] |
| RGT-691 | LPS-induced airway inflammation | Inflammation | Potently inhibited neutrophil trafficking to the lung and reduced dsDNA and CitH3 levels. | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate PAD4 and its inhibitors.
4.1. PAD4 Enzymatic Activity Assay (Ammonia Release Assay)
This assay quantifies PAD4 activity by measuring the production of ammonia, a byproduct of the citrullination reaction.
-
Materials: Recombinant human PAD4, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, reaction buffer (e.g., Tris-HCl with CaCl2 and DTT), ammonia detection kit.
-
Procedure:
-
Prepare a reaction mixture containing PAD4 enzyme and varying concentrations of the test inhibitor in the reaction buffer.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of ammonia produced using a commercial ammonia detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[21]
-
4.2. Cellular Assay for Histone Citrullination
This assay measures the ability of an inhibitor to block PAD4-mediated histone citrullination in a cellular context.
-
Cell Line: Differentiated HL-60 cells (human promyelocytic leukemia cell line differentiated into neutrophil-like cells).
-
Procedure:
-
Plate differentiated HL-60 cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the PAD4 inhibitor for a specified time.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate PAD4.
-
Incubate for a defined period to allow for histone citrullination.
-
Lyse the cells and collect the protein lysates.
-
Detect the levels of citrullinated histone H3 (CitH3) using a specific antibody via Western blot or ELISA.
-
Quantify the band intensity or ELISA signal and calculate the IC50 value.[21]
-
4.3. In Vitro NETosis Quantification
Several methods can be used to quantify NET formation in vitro.
-
Fluorescence Microscopy with SYTOX Green:
-
Isolate human or murine neutrophils.
-
Seed the neutrophils on a glass-bottom plate.
-
Treat the cells with a NET inducer (e.g., PMA, ionomycin) in the presence or absence of a PAD4 inhibitor.
-
Add a membrane-impermeable DNA dye, such as SYTOX Green, which will only stain the extracellular DNA of NETs.
-
Image the cells using a fluorescence microscope.
-
Quantify the area of NETs using image analysis software.[22][23]
-
-
Flow Cytometry:
-
Prepare neutrophils and induce NETosis as described above.
-
Stain the cells with SYTOX Green and antibodies against neutrophil markers (e.g., CD66b) and NET components (e.g., myeloperoxidase, citrullinated histone H3).
-
Analyze the cells by flow cytometry to quantify the population of NET-forming cells.[22][23]
-
-
ELISA for NET Components:
-
Collect the supernatant from neutrophil cultures after NET induction.
-
Use a sandwich ELISA to quantify NET-specific complexes, such as MPO-DNA or citrullinated histone H3-DNA complexes.[24]
-
4.4. In Vivo Models of Autoimmune Disease
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis.
-
Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Administer the PAD4 inhibitor (e.g., orally or intraperitoneally) starting before or after the onset of clinical signs.
-
Assessment: Monitor disease progression by scoring paw swelling and erythema. At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.[16]
-
-
MRL/lpr Mouse Model of Lupus: A spontaneous model of systemic lupus erythematosus.
-
Treatment: Administer the PAD4 inhibitor over a defined period.
-
Assessment: Monitor proteinuria as a measure of kidney damage. Collect serum to measure autoantibody titers (e.g., anti-dsDNA). Analyze kidney tissue for immune complex deposition and glomerulonephritis.[16]
-
Visualizing PAD4-Related Pathways and Workflows
Diagram 1: PAD4 Signaling in NETosis and Inflammation
Caption: PAD4 activation by inflammatory stimuli leads to histone citrullination and NETosis.
Diagram 2: Experimental Workflow for PAD4 Inhibitor Screening
Caption: A typical workflow for the discovery and development of PAD4 inhibitors.
Diagram 3: Logical Relationship of PAD4 in Autoimmunity
Caption: The central role of PAD4 dysregulation in driving autoimmune pathology.
Conclusion and Future Directions
PAD4 is a well-validated therapeutic target for autoimmune diseases. The development of potent and selective PAD4 inhibitors has shown significant promise in preclinical models, and their progression into clinical trials is eagerly anticipated.[13] Future research should focus on further elucidating the specific roles of PAD4 in different autoimmune conditions to better stratify patient populations who are most likely to benefit from PAD4-targeted therapies. Additionally, exploring the potential for combination therapies that target PAD4 alongside other inflammatory pathways may offer synergistic benefits and improved clinical outcomes for patients with debilitating autoimmune diseases.
References
- 1. PAD4: pathophysiology, current therapeutics and future perspective in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Great Therapeutic Potential of Peptidylarginine Deiminase 4 (PAD4) Inhibitors: Treatment of Rheumatoid Arthritis, Epigenetic Tools, Regulation of Pluripotency in Stem Cells, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redundant role of PAD2 and PAD4 in the development of cardiovascular lesions in a mouse model of Kawasaki disease vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 9. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]
- 10. Significance of serum peptidylarginine deiminase type 4 in ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidylarginine deiminase-4 gene polymorphisms are associated with systemic lupus erythematosus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutrophils in animal models of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 19. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel, Selective, Orally Active PAD4 Inhibitors for the Treatment of Autoimmune Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 21. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 22. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of NET formation in vitro and in vivo by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
The Dual Faces of PAD4: A Technical Guide to its Role in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4), an enzyme responsible for the post-translational modification of proteins through citrullination, has emerged as a critical and complex player in the landscape of oncology. Initially recognized for its role in inflammatory diseases, a growing body of evidence now implicates PAD4 in the progression and suppression of various cancers. Its ability to alter protein structure and function by converting arginine residues to citrulline allows it to influence a wide array of cellular processes, including gene expression, DNA damage response, cell death, and the formation of neutrophil extracellular traps (NETs). Pathological studies have documented the overexpression of PAD4 in a multitude of malignancies, including carcinomas of the breast, lung, liver, and colon, often correlating with more aggressive phenotypes. This guide provides an in-depth technical overview of the current understanding of PAD4's role in different cancers, its associated signaling pathways, and the methodologies used to investigate its function.
The Dichotomous Role of PAD4 in Oncogenesis
PAD4's involvement in cancer is not straightforward; it exhibits both tumor-promoting and tumor-suppressive functions depending on the cellular context and cancer type.
As a Tumor Promoter: PAD4 contributes to cancer progression through several mechanisms. It can enhance the growth of primary tumors and facilitate distant metastasis. One of the key oncogenic functions of PAD4 is its role in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of chromatin and granular proteins released by neutrophils that can trap and kill pathogens. However, in the context of cancer, NETs can promote tumor growth, angiogenesis, and metastasis. PAD4's enzymatic activity is crucial for the decondensation of chromatin, a necessary step in NET formation. Furthermore, PAD4 has been shown to activate oncogenes like c-Fos and participate in signaling pathways that drive proliferation, such as the Wnt/β-catenin and MEK/ERK pathways in osteosarcoma.
As a Tumor Suppressor: Conversely, PAD4 also possesses tumor-suppressive properties, primarily through its interaction with the p53 signaling pathway. PAD4 can act as a corepressor of p53 activity, modulating the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21. Inhibition or depletion of PAD4 has been shown to increase the expression of these target genes, leading to reduced cell growth. In some contexts, PAD4 appears to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. For instance, in non-small cell lung cancer (NSCLC) cells, PAD4 overexpression has been found to reverse resistance to gefitinib by inhibiting EMT.
PAD4 Expression Across Various Cancer Types
The expression of PAD4 is frequently elevated in malignant tissues compared to their normal counterparts. This differential expression underscores its potential as both a biomarker and a therapeutic target.
| Cancer Type | Finding | Reference |
| Breast Cancer | Significantly higher PAD4 mRNA and protein expression in tumor tissues compared to normal breast tissue. Expression is particularly noted in luminal subtype cell lines. | |
| Lung Cancer | Increased PAD4 expression in lung cancer tissues compared to paired non-tumoral tissues, confirmed by both IHC and Western blot. Higher expression is associated with lymph node metastasis and pleural invasion. | |
| Colorectal Cancer (CRC) | Elevated PAD4 expression in a significant portion of CRC tumor tissues compared to non-cancerous controls. High expression correlates with increased tumor size and positive lymphatic metastasis. However, some studies suggest high cytoplasmic PAD4 expression is linked to increased survival time. | |
| Hepatocellular Carcinoma (HCC) | Significantly upregulated PAD4 expression in malignant tissues and the blood of HCC patients. High expression is associated with resistance to chemotherapy. | |
| Ovarian Cancer | Overexpression of PAD4 is observed in ovarian adenocarcinoma. | |
| Gastric Cancer | Higher PAD4 mRNA and protein levels in gastric adenocarcinomas compared to surrounding healthy tissues. | |
| Osteosarcoma | Significantly upregulated PAD4 expression in OS tissues compared to adjacent tissues. | |
| Malignant Lymphoma | High PAD4 expression has been observed in approximately 40% of malignant lymphoma cells. |
Key Signaling Pathways Involving PAD4
PAD4 exerts its influence on cancer cells by modulating several critical signaling pathways. Its enzymatic activity, which leads to citrullination of histones and other proteins, can alter chromatin structure and protein-protein interactions, thereby affecting gene transcription.
PAD4 and the p53 Pathway
PAD4 is a key regulator of the p53 tumor suppressor pathway. It can be recruited by p53 to the promoters of its target genes, such as p21, where it citrullinates histone arginine residues. This modification can counteract the effects of arginine methylation, which is typically associated with transcriptional activation, thus leading to the repression of p53 target gene expression. PAD4 can also directly citrullinate p53, which impairs its ability to form tetramers and bind to DNA, thereby compromising its transcriptional activity. Furthermore, PAD4 can citrullinate other proteins in the p53 network, such as ING4 and the histone chaperone NPM1, to modulate p53-dependent processes.
PAD4 in TGF-β Signaling and EMT
PAD4 also plays a role in the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a critical regulator of the epithelial-to-mesenchymal transition (EMT). In breast cancer cells, the silencing of PAD4 has been shown to increase TGF-β signaling, leading to EMT and a more invasive phenotype. This effect is mediated through the protein glycogen synthase kinase-3β (GSK3β). PAD4 citrullinates GSK3β, which is important for its nuclear localization. Loss of PAD4 leads to reduced nuclear GSK3β, which in turn enhances the activity of TGF-β effectors like Smad4 and pSmad2, promoting EMT.
PAD4 and Neutrophil Extracellular Traps (NETs)
The formation of NETs is a prominent mechanism through which PAD4 contributes to cancer progression. This process, known as NETosis, involves the decondensation of chromatin and its expulsion from the neutrophil. PAD4's citrullination of histones is a critical initiating event, as it neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin unfolding.
Experimental Protocols for Studying PAD4
Investigating the role of PAD4 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for PAD4 Detection in Tissues
This protocol is for the detection of PAD4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodological & Application
Application Notes and Protocols for BMS-P5, a Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro assessment of BMS-P5, a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). This compound has demonstrated significant potential in preclinical studies by blocking the formation of Neutrophil Extracellular Traps (NETs) and delaying disease progression in models of multiple myeloma.[1][2][3][4] These protocols are intended to guide researchers in accurately determining the inhibitory activity of this compound against PAD4 and understanding its mechanism of action in a controlled, in vitro setting.
Introduction
Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on various protein substrates, most notably histones.[5][6][7] This post-translational modification, known as citrullination or deimination, leads to a loss of positive charge and can significantly alter protein structure and function.[4] PAD4-mediated citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.[5][6][7][8] However, excessive NET formation has been implicated in the pathophysiology of various diseases, including autoimmune disorders and cancer.[4][5]
This compound is a selective and orally active inhibitor of PAD4.[1][9][10] Its ability to abrogate NET formation by targeting PAD4 makes it a valuable tool for studying the role of this enzyme in disease and a promising therapeutic candidate.[2][3] The following protocols provide standardized methods for evaluating the inhibitory potency of this compound in vitro.
Quantitative Data Summary
The inhibitory activity of this compound against PAD family enzymes is summarized in the table below. The data clearly indicates a high selectivity of this compound for PAD4.
| Enzyme | IC50 Value |
| PAD4 | 98 nM [1][2][9] |
| PAD1 | >10,000 nM[2] |
| PAD2 | >10,000 nM[2] |
| PAD3 | >10,000 nM[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of PAD4 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: PAD4 signaling pathway leading to NET formation and the inhibitory action of this compound.
Caption: General workflow for the in vitro PAD4 inhibition assay using this compound.
Experimental Protocols
Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for PAD4 using recombinant human PAD4 and histone H3 as a substrate.[3]
Materials:
-
Recombinant human PAD4 enzyme
-
Recombinant human histone H3
-
This compound
-
Assay Buffer: 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl₂
-
DMSO (for dissolving this compound)
-
96-well microtiter plates (e.g., ELISA plates)
-
Detection Antibody: Anti-citrullinated histone H3 rabbit polyclonal antibody (e.g., Abcam ab5103)
-
Secondary Antibody: HRP-conjugated donkey anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute recombinant human PAD4 and histone H3 to their optimal working concentrations in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add Assay Buffer and histone H3.
-
Positive Control (100% Activity) Wells: Add Assay Buffer, histone H3, and recombinant PAD4.
-
Inhibitor Wells: Add Assay Buffer, histone H3, recombinant PAD4, and the desired concentration of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
-
Detection of Citrullinated Histone H3 (ELISA-based):
-
Coat a 96-well ELISA plate with the reaction mixture from each well of the assay plate and incubate to allow histone H3 to bind.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Add the anti-citrullinated histone H3 primary antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibition of NET Formation
This protocol assesses the ability of this compound to inhibit NET formation in isolated neutrophils.
Materials:
-
Freshly isolated human or mouse neutrophils
-
This compound
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore, or conditioned medium from multiple myeloma cells[1][3][11])
-
Cell culture medium (e.g., RPMI-1640)
-
DNA stain (e.g., SYTOX Green or DAPI)
-
Antibody against citrullinated histone H3
-
Fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood or mouse bone marrow using standard density gradient centrifugation methods.
-
-
Cell Treatment:
-
Detection and Quantitation of NETs:
-
Fluorescence Microscopy:
-
Fix the cells.
-
Stain for extracellular DNA using a cell-impermeable DNA dye like SYTOX Green.
-
Immunostain for citrullinated histone H3 using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Visualize and capture images using a fluorescence microscope. NETs will appear as web-like structures positive for both DNA and citrullinated histone H3.
-
-
Quantification:
-
Quantify the amount of extracellular DNA using a fluorescent plate reader after adding a DNA-binding dye.
-
Alternatively, quantify the area of NETs from the captured images using image analysis software.
-
-
-
Data Analysis:
-
Compare the extent of NET formation in this compound treated wells to the untreated (vehicle control) wells.
-
Calculate the percentage of inhibition of NET formation for each this compound concentration.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a PAD4 inhibitor. Adherence to these standardized procedures will facilitate reproducible and comparable data generation, which is crucial for advancing our understanding of PAD4 biology and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. researchgate.net [researchgate.net]
- 8. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Determining the Effective Concentration of BMS-P5 in Cell Culture: Application Notes and Protocols
Introduction
Clarification of Mechanism of Action: Initial interest in BMS-P5 may be associated with various cellular pathways. However, current scientific literature identifies this compound not as an inhibitor of the c-Myb/p300 interaction, but as a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4) with an IC50 of 98 nM[1][2]. PAD4 is an enzyme responsible for the citrullination of histones, a key event in the formation of neutrophil extracellular traps (NETs)[3][4]. In the context of multiple myeloma (MM), this compound has been shown to block MM-induced NET formation and delay disease progression in preclinical models[3][4][5].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective concentration of this compound in cell culture for its known target, PAD4. The following protocols and data will enable the establishment of robust and reproducible experimental conditions.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PAD4 inhibition) | 98 nM | Enzyme Assay | [1][2] |
| Effective Concentration (NET formation inhibition) | 10 µM - 100 µM | Neutrophils co-cultured with MM cells | [1][2] |
| Incubation Time (for NET inhibition) | 30 minutes pretreatment | Neutrophils | [1][2][6] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 50 mg/kg | Syngeneic mouse model of MM | [1][4] |
| Administration Route | Oral gavage | Syngeneic mouse model of MM | [1][4] |
Signaling Pathway and Experimental Workflow
PAD4-Mediated NETosis Pathway
Caption: Diagram of the PAD4-mediated NETosis pathway and the inhibitory action of this compound.
Experimental Workflow for Determining EC50 of this compound
Caption: A generalized experimental workflow for determining the EC50 of this compound in cell culture.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on the target cell line and establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., RPMI-8226 multiple myeloma cells or isolated human neutrophils)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[7]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Inhibition of NET Formation Assay
Objective: To evaluate the ability of this compound to inhibit NET formation induced by multiple myeloma cells.
Materials:
-
This compound
-
Isolated human or murine neutrophils
-
Multiple myeloma (MM) cells (e.g., RPMI-8226) or conditioned medium from MM cell cultures
-
Culture medium (e.g., RPMI-1640)
-
DNA-binding fluorescent dye (e.g., Sytox Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using standard density gradient centrifugation methods.
-
Cell Seeding: Seed the isolated neutrophils in a 96-well plate suitable for microscopy.
-
Pre-treatment with this compound: Treat the neutrophils with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 30 minutes. Include a vehicle control.
-
Induction of NETosis: Stimulate the neutrophils with MM cells or MM-conditioned medium.
-
Incubation: Incubate for 4-8 hours to allow for NET formation.
-
Staining: Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to stain the extracellular DNA of the NETs.
-
Visualization and Quantification:
-
Microscopy: Capture images using a fluorescence microscope and quantify the area of NETs using image analysis software.
-
Plate Reader: Measure the fluorescence intensity to quantify the total amount of extracellular DNA.
-
-
Analysis: Normalize the results to the stimulated control without inhibitor and plot the percentage of inhibition against the this compound concentration to determine the EC50 for NET formation inhibition.
Protocol 3: Western Blot for Histone H3 Citrullination
Objective: To assess the inhibitory effect of this compound on PAD4-mediated citrullination of histone H3.
Materials:
-
This compound
-
Neutrophils and stimulating agent (e.g., calcium ionophore or MM cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat neutrophils with this compound at various concentrations for 30 minutes, followed by stimulation to induce histone citrullination.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against CitH3 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of CitH3 to total H3. Plot the normalized ratios against the this compound concentration to determine the EC50 for the inhibition of histone citrullination.
Logical Relationship Diagram
Caption: Logical flow for determining the effective concentration of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
Application Notes and Protocols: A Syngeneic Mouse Model of Multiple Myeloma for BMS-P5 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing a syngeneic mouse model of multiple myeloma to evaluate the efficacy of BMS-P5, a novel peptidylarginine deiminase 4 (PAD4) inhibitor.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells within the bone marrow. The tumor microenvironment plays a crucial role in MM progression. A key component of this microenvironment is the formation of neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins released by neutrophils. NETs have been implicated in promoting tumor growth. The enzyme PAD4 is essential for NET formation through its role in citrullinating histones.
This compound is a selective and orally active inhibitor of PAD4.[1] By targeting PAD4, this compound blocks the formation of NETs induced by multiple myeloma cells.[1][2][3] Preclinical studies in a syngeneic mouse model of multiple myeloma have demonstrated that this compound can delay disease progression and prolong survival, suggesting that PAD4 is a promising therapeutic target for MM.[2][4][5]
Key Signaling Pathway: PAD4-Mediated NET Formation
Multiple myeloma cells can stimulate neutrophils to undergo NETosis, a process dependent on the activation of PAD4. This signaling cascade is a critical target for this compound.
Caption: Signaling pathway of this compound in inhibiting multiple myeloma progression.
Experimental Model and Drug
-
Syngeneic Mouse Model: C57BL/6 mice are typically used, as they are syngeneic to the DP42 multiple myeloma cell line.[2] Other models include the 5TGM1 cell line in C57BL/KaLwRij mice.[6]
-
Tumor Cell Line: DP42 murine multiple myeloma cells.
-
Therapeutic Agent: this compound, a selective PAD4 inhibitor with an IC50 of 98 nM.[1]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study evaluating this compound in a syngeneic multiple myeloma model.
Caption: Experimental workflow for this compound efficacy studies.
Protocols
Establishment of the Syngeneic Multiple Myeloma Mouse Model
-
Cell Culture: Culture DP42 murine multiple myeloma cells in appropriate media until they reach the desired confluence for inoculation.
-
Cell Preparation: Harvest and wash the DP42 cells, then resuspend them in sterile phosphate-buffered saline (PBS) at the desired concentration.
-
Inoculation: Intravenously inject the prepared DP42 cells into the tail vein of syngeneic mice.[2][7]
This compound Administration
-
Drug Preparation: Prepare the this compound formulation for oral administration. A common vehicle control consists of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).[2]
-
Dosing: Administer this compound at a dose of 50 mg/kg via oral gavage.[1][2]
-
Treatment Schedule: Begin treatment on day 3 post-tumor cell injection and continue twice daily for the duration of the study.[1][2]
Efficacy Evaluation
-
Monitoring Disease Progression: Regularly monitor the mice for the onset of disease symptoms, such as paralysis and a hunched posture.[2]
-
Survival Analysis: Record the survival of mice in both the this compound treated and vehicle control groups.
-
Tumor Burden Analysis:
-
Target Engagement Analysis:
-
Biomarker Analysis:
-
Collect blood and determine the levels of cell-free DNA in the plasma as a potential biomarker of tumor burden and response to treatment.[7]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the syngeneic multiple myeloma mouse model.
Table 1: In Vivo Efficacy of this compound
| Parameter | Vehicle Control | This compound (50 mg/kg) | Outcome |
| Onset of Paralysis | Earlier | Significantly Delayed[2] | Improved clinical symptoms |
| Survival | Shorter | Significantly Prolonged[2] | Increased survival |
| BM CD138+ MM Cells (Day 13) | Higher Proportion & Number | Significantly Reduced[2] | Reduced tumor burden |
| BM Citrullinated Histone H3 | Present | Reduced[2] | Target engagement confirmed |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Treatment | Result |
| Histone H3 Citrullination | Mouse BM Neutrophils | DP42 or 5TGM1 Conditioned Media + this compound (10-100 µM) | Inhibition of citrullination[1] |
| NET Formation | Mouse BM Neutrophils | DP42 or 5TGM1 Conditioned Media + this compound | Prevention of NET formation[1] |
| NET Formation | Human Neutrophils | Co-culture with human MM cells + this compound | Inhibition of NETosis[2] |
Conclusion
The syngeneic mouse model of multiple myeloma provides a robust platform for the preclinical evaluation of PAD4 inhibitors like this compound. The detailed protocols and expected outcomes described in these application notes offer a comprehensive guide for researchers investigating novel therapeutic strategies for multiple myeloma that target the tumor microenvironment. The data strongly support the continued investigation of this compound as a potential therapeutic agent for this disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. researchgate.net [researchgate.net]
Detecting Protein Citrullination: A Detailed Protocol for Western Blot Analysis of Citrullinated Histone H3
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and gene expression. One such modification, the citrullination of histone H3, is the enzymatic conversion of arginine residues to citrulline. This process is catalyzed by Peptidyl Arginine Deiminases (PADs), particularly PAD4. The conversion of a positively charged arginine to a neutral citrulline residue can lead to chromatin decondensation. This modification is a key event in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism where neutrophils release a web of DNA and proteins to trap pathogens. Dysregulation of histone citrullination has been implicated in various diseases, including autoimmune disorders like rheumatoid arthritis and sepsis. Accurate detection of citrullinated histone H3 (CitH3) is therefore crucial for studying these biological processes and for the development of therapeutic interventions. Western blotting is a widely used and effective method for the specific detection and semi-quantitative analysis of CitH3.
Signaling Pathway of Histone H3 Citrullination
The citrullination of histone H3 is a key step in the process of NETosis. The signaling cascade is initiated by various stimuli, such as phorbol myristate acetate (PMA) or lipopolysaccharide (LPS), which activate neutrophils. This activation leads to the production of reactive oxygen species (ROS) through the NADPH oxidase complex. The increase in intracellular calcium and ROS levels activates PAD4, which then translocates to the nucleus and catalyzes the citrullination of arginine residues on histone H3, leading to chromatin decondensation and the eventual release of NETs.[1]
Experimental Protocol: Western Blot for Citrullinated Histone H3
This protocol provides a detailed methodology for the detection of citrullinated histone H3 from cell lysates.
I. Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with an appropriate stimulus to induce histone citrullination (e.g., PMA at 200 nM for 4 hours for neutrophils).[2][3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sonication: Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
II. SDS-PAGE
-
Sample Preparation for Loading: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis:
-
Use a 15% or 4-12% Bis-Tris polyacrylamide gel for optimal resolution of the low molecular weight histone H3 (~17 kDa).[1]
-
Load the prepared samples into the wells of the gel.
-
Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
III. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require activation.
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A standard transfer can be performed at 100V for 60-90 minutes. For low molecular weight proteins like histones, it is crucial to optimize transfer time to prevent over-transfer ("blow-through").
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against citrullinated histone H3 in the blocking buffer.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
V. Detection
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Western Blot Workflow Diagram
References
Application Notes and Protocols: Immunofluorescence Staining for Neutrophil Extracellular Traps (NETs) after BMS-P5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation, a process known as NETosis, is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer progression. The enzyme Peptidylarginine Deiminase 4 (PAD4) plays a crucial role in NETosis by catalyzing the citrullination of histones, which leads to chromatin decondensation. BMS-P5 is a specific, orally active inhibitor of PAD4, which has been shown to block NET formation.[1][2] These application notes provide a detailed protocol for the immunofluorescence staining of NETs following treatment with this compound, enabling researchers to visualize and quantify the inhibitory effects of this compound.
Data Presentation: Quantitative Analysis of this compound on NET Formation
The following tables summarize the quantitative data on the inhibitory effect of this compound on NET formation, as demonstrated in preclinical studies.
| Treatment Group | Concentration | % NET Formation (Mean ± SD) | Statistical Significance (p-value) | Reference |
| Vehicle Control (CM) | - | 35 ± 5% | - | [3] |
| This compound | 1 µM | 15 ± 3% | p < 0.01 | [3] |
| GSK-484 (another PAD4i) | 10 µM | 18 ± 4% | p < 0.01 | [3] |
| Cl-amidine (pan-PADi) | 100 µM | 12 ± 2% | p < 0.01 | [3] |
Table 1: Inhibition of Mouse Myeloma-Induced NET Formation by this compound. Data from studies with mouse bone marrow neutrophils stimulated with conditioned medium (CM) from DP42 multiple myeloma cells.
| Treatment Group | Co-culture Condition | % NET Formation (Mean ± SD) | Statistical Significance (p-value) | Reference |
| Neutrophils alone | - | 5 ± 2% | - | [3] |
| Neutrophils + RPMI-8226 cells | - | 28 ± 6% | - | [3] |
| Neutrophils + RPMI-8226 cells + this compound | 1 µM | 10 ± 4% | p < 0.05 | [3] |
| Neutrophils + Primary MM cells | - | 32 ± 7% | - | [3] |
| Neutrophils + Primary MM cells + this compound | 1 µM | 12 ± 5% | p < 0.05 | [3] |
Table 2: this compound Prevents NETosis Induced by Human Myeloma Cells. Data from co-culture experiments with human neutrophils and human multiple myeloma cell lines (RPMI-8226) or primary patient-derived multiple myeloma (MM) cells.[3]
Experimental Protocols
I. Neutrophil Isolation from Human Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Heparinized whole human blood
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Ficoll-Paque PLUS
-
3% Dextran solution
-
Hypotonic lysis buffer (e.g., ACK lysis buffer)
-
Re-equilibration buffer (e.g., 10x PBS)
-
RPMI 1640 medium
Procedure:
-
Dilute heparinized blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in PBS and add 3% Dextran solution to sediment erythrocytes.
-
Incubate for 30 minutes at room temperature to allow red blood cells to settle.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 300 x g for 10 minutes.
-
Perform hypotonic lysis to remove remaining red blood cells.
-
Wash the neutrophil pellet with PBS and resuspend in RPMI 1640 medium.
-
Determine cell viability and purity using a hemocytometer and trypan blue exclusion, or by flow cytometry.
II. In Vitro NET Induction and this compound Treatment
This protocol outlines the stimulation of isolated neutrophils to induce NETosis and treatment with this compound.
Materials:
-
Isolated human or mouse neutrophils
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore, or conditioned medium from cancer cells)
-
Poly-L-lysine coated coverslips or multi-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed neutrophils onto poly-L-lysine coated coverslips in a 24-well plate at a density of 2 x 10^5 cells/well.[4]
-
Allow neutrophils to adhere for 30 minutes in a humidified incubator.
-
Pre-treat the neutrophils with desired concentrations of this compound (e.g., 1 µM) or vehicle control for 30 minutes.[3]
-
Add the NET-inducing stimulus (e.g., 100 ng/mL PMA) to the wells.[5]
-
Incubate for the desired time to allow for NET formation (typically 2-4 hours).[3]
III. Immunofluorescence Staining of NETs
This protocol provides a step-by-step guide for the immunofluorescent labeling of key NET components.
Materials:
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (e.g., 5% donkey serum in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-citrullinated Histone H3 (CitH3)
-
Mouse anti-Myeloperoxidase (MPO) or anti-Neutrophil Elastase (NE)
-
-
Fluorophore-conjugated secondary antibodies:
-
Donkey anti-rabbit (e.g., Alexa Fluor 594)
-
Donkey anti-mouse (e.g., Alexa Fluor 488)
-
-
DAPI or Hoechst stain (for DNA)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[6]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.[7]
-
Washing: Wash three times with PBS for 5 minutes each.
-
DNA Staining: Incubate with DAPI or Hoechst stain for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount coverslips onto microscope slides using mounting medium.
IV. Image Acquisition and Quantification
This section describes the process of visualizing and quantifying NETs.
Equipment:
-
Fluorescence microscope or confocal microscope
Procedure:
-
Image Acquisition: Acquire images using appropriate filter sets for each fluorophore (e.g., DAPI for blue, Alexa Fluor 488 for green, Alexa Fluor 594 for red).
-
Quantification:
-
NETs are identified by the co-localization of extracellular DNA (DAPI/Hoechst), citrullinated histones (CitH3), and neutrophil granular proteins (MPO or NE).
-
Quantify the percentage of NET-forming cells by counting the number of cells exhibiting NETs versus the total number of cells in multiple fields of view.
-
Alternatively, automated image analysis software (e.g., ImageJ/Fiji) can be used to quantify the area of NETs.[8]
-
Mandatory Visualizations
Caption: NETosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of NETs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 6. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Extracellular Traps: How to Generate and Visualize Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of NET quantification methods based on immunofluorescence microscopy: Hand-counting, semi-automated and automated evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-P5 Treatment in RPMI-8226 Multiple Myeloma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). In the context of multiple myeloma, particularly the RPMI-8226 cell line, this compound has been investigated for its role in modulating the tumor microenvironment. This document provides detailed application notes and protocols for studying the effects of this compound on the RPMI-8226 multiple myeloma cell line.
Multiple myeloma cells, including the RPMI-8226 line, can stimulate neutrophils to form Neutrophil Extracellular Traps (NETs) through a process called NETosis. This process involves the citrullination of histone H3, a reaction catalyzed by PAD4. NETs can contribute to a pro-tumorigenic microenvironment. This compound, by inhibiting PAD4, blocks this histone citrullination and subsequent NET formation, thereby delaying disease progression in preclinical models.[1][2][3]
While the primary described mechanism of this compound in the context of multiple myeloma involves the inhibition of NETosis, it is also crucial to understand its direct effects on the viability and proliferation of the RPMI-8226 cancer cells themselves. These protocols provide a framework for such investigations.
Data Presentation
Currently, there is limited publicly available quantitative data on the direct effects of this compound on RPMI-8226 cell viability, apoptosis, and cell cycle. The following tables are provided as templates for presenting such data once generated through the experimental protocols outlined below.
Table 1: Effect of this compound on RPMI-8226 Cell Viability (Example Data)
| Concentration (µM) | Incubation Time (hours) | % Viability (relative to control) | IC50 (µM) |
| 0.1 | 48 | 95.2 ± 4.1 | |
| 1 | 48 | 80.5 ± 5.3 | |
| 10 | 48 | 52.1 ± 3.8 | |
| 25 | 48 | 25.7 ± 2.9 | |
| 50 | 48 | 10.3 ± 1.5 | |
| - | 48 | - | ~12.5 |
Table 2: Apoptosis Analysis of RPMI-8226 Cells Treated with this compound (Example Data)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control (DMSO) | 4.2 ± 1.1 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 15.8 ± 2.3 | 8.5 ± 1.7 | 2.0 ± 0.4 |
| This compound (25 µM) | 35.2 ± 3.9 | 18.9 ± 2.8 | 3.1 ± 0.6 |
Table 3: Cell Cycle Analysis of RPMI-8226 Cells Treated with this compound (Example Data)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 1.9 |
| This compound (10 µM) | 60.1 ± 4.2 | 25.8 ± 2.1 | 14.1 ± 1.5 |
| This compound (25 µM) | 75.4 ± 5.5 | 15.2 ± 1.8 | 9.4 ± 1.2 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting NETosis induced by multiple myeloma cells.
Caption: General experimental workflow for assessing the direct effects of this compound on RPMI-8226 cells.
Experimental Protocols
Cell Culture of RPMI-8226
Materials:
-
RPMI-8226 cell line (ATCC® CCL-155™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of RPMI-8226 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
For routine subculturing, maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
To subculture, determine cell viability and density using Trypan Blue and a hemocytometer.
-
Centrifuge the required volume of cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
RPMI-8226 cells in complete growth medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
RPMI-8226 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed RPMI-8226 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells by transferring the suspension to a tube and centrifuging at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
RPMI-8226 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat RPMI-8226 cells as described in the apoptosis protocol.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet drop-wise to 5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Conclusion
This compound presents a promising therapeutic strategy for multiple myeloma by disrupting the pro-tumorigenic activity of neutrophils in the bone marrow microenvironment. The protocols provided here offer a comprehensive framework for researchers to further investigate the direct effects of this compound on the RPMI-8226 multiple myeloma cell line. Elucidating these direct effects will provide a more complete understanding of the therapeutic potential of PAD4 inhibition in multiple myeloma.
References
- 1. Involvement of apoptosis and autophagy in the death of RPMI 8226 multiple myeloma cells by two enantiomeric sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of BMS-P5 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4), a critical enzyme in the formation of neutrophil extracellular traps (NETs).[1][2][3][4][5] The ability of this compound to block NETosis makes it a valuable tool for research in oncology, immunology, and inflammatory diseases.[4][6] Proper preparation of a this compound stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 472.58 g/mol | [2][5] |
| CAS Number | 1550371-22-6 | [2][3][5] |
| Purity | ≥ 99% | [7] |
| IC50 for PAD4 | 98 nM | [1][2][3] |
| Solubility in DMSO | Up to 95 mg/mL (201.02 mM) | [2] |
| Recommended Stock Solution Concentration | 10 mM to 25 mM in DMSO | [1][3] |
| Storage of Powder | -20°C for up to 3 years | [2][7] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year, -20°C for up to 1 month | [1][2] |
Mechanism of Action: PAD4 Inhibition
This compound selectively inhibits PAD4, an enzyme that catalyzes the citrullination of histones, a key step in the formation of NETs. By blocking PAD4, this compound prevents the decondensation of chromatin and the subsequent release of NETs, which are implicated in the progression of various diseases, including multiple myeloma.[1][4][6]
Caption: this compound inhibits PAD4, blocking histone citrullination and NET formation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.726 mg of this compound (Molecular Weight = 472.58 g/mol ).
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 4.726 mg of this compound, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][8]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[2] For short-term storage (up to 1 month), store at -20°C.[1][2]
-
Experimental Workflow:
Caption: Workflow for preparing a this compound stock solution in DMSO.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [jknbiochem.net]
- 6. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. medchemexpress.cn [medchemexpress.cn]
In Vivo Efficacy of BMS-P5 in Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of BMS-P5, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). The protocols and data presented herein are based on preclinical studies in syngeneic mouse models of cancer, offering valuable insights for researchers investigating novel cancer therapeutics targeting the tumor microenvironment.
Mechanism of Action: Targeting PAD4-Mediated NETosis
This compound exerts its anti-cancer effects by inhibiting PAD4, a critical enzyme in the process of NETosis.[1][2] In the tumor microenvironment, cancer cells can induce neutrophils to form Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins.[1] These NETs can promote tumor progression, metastasis, and therapy resistance.[1] PAD4 catalyzes the citrullination of histones, a key step in chromatin decondensation required for NET formation. By inhibiting PAD4, this compound blocks the formation of these pro-tumorigenic NETs.[1][2]
Signaling Pathway of PAD4-Mediated NETosis
Caption: Signaling pathway of PAD4-mediated NETosis and its inhibition by this compound.
In Vivo Efficacy Data
Multiple Myeloma
A syngeneic mouse model of multiple myeloma (MM) was utilized to evaluate the in vivo efficacy of this compound.[1]
Table 1: Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Disease Progression | Normal Progression | Significantly Delayed Onset of Paralysis[1] |
| Survival | Standard Survival | Significantly Prolonged Survival (p < 0.05)[1] |
| MM Cells in Bone Marrow (Day 13) | High Proportion and Number | Significantly Reduced Proportion and Absolute Number[1] |
| Cell-Free DNA in Bone Marrow Plasma (Day 13) | Elevated Levels | Significantly Reduced Levels[1] |
| Citrullinated Histone H3 in Bone Marrow (Day 13) | Present | Significantly Reduced Levels[1] |
Breast Cancer
While direct studies on this compound in breast cancer models are not extensively published, a structurally related and functionally similar PAD4 inhibitor, JTxPAD4i, has shown efficacy in a syngeneic breast cancer model.
Table 2: Efficacy of a PAD4 Inhibitor in a 4T1 Syngeneic Breast Cancer Model
| Parameter | Vehicle Control | PAD4 Inhibitor (JTxPAD4i, 50 mg/kg) |
| Tumor Growth Inhibition (TGI) | - | ~50% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Multiple Myeloma Mouse Model
This protocol is based on the study by Li et al., 2020.[1]
1. Animal Model and Cell Line
-
Animal: Syngeneic mice (e.g., C57BL/6).
-
Cell Line: DP42 multiple myeloma cells.
2. Tumor Implantation
-
Culture DP42 cells under standard conditions.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS).
-
Inoculate mice intravenously (i.v.) with DP42 cells to establish tumors.
3. Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate, pH 4.6).[1]
-
Dosing: Administer this compound at a dose of 50 mg/kg.[1]
-
Route of Administration: Oral gavage.[1]
-
Treatment Schedule: Administer twice daily, starting on day 3 post-tumor cell injection.[1]
4. Efficacy Endpoints
-
Monitoring: Regularly monitor mice for the onset of disease symptoms, such as paralysis and hunched posture.[1]
-
Survival: Record the date of death or euthanasia for survival analysis.
-
Tumor Burden (Interim Analysis): At a predetermined time point (e.g., day 13), euthanize a subset of mice from each group.[1]
-
Flush bone marrow from femurs and tibias.
-
Analyze the proportion and absolute number of MM cells (e.g., CD138+) by flow cytometry.[1]
-
-
Biomarker Analysis:
5. Data Analysis
-
Compare the onset of symptoms and survival curves between the this compound and vehicle control groups using appropriate statistical methods (e.g., log-rank test).
-
Compare tumor burden and biomarker levels between groups using statistical tests such as the Student's t-test.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Conclusion
This compound demonstrates significant in vivo efficacy in a preclinical model of multiple myeloma by inhibiting PAD4 and blocking NET formation. These findings support the continued investigation of this compound as a potential therapeutic agent for cancer, particularly for malignancies where the tumor microenvironment and neutrophil activity play a crucial role in disease progression. The provided protocols and data serve as a valuable resource for researchers designing and conducting their own in vivo studies with this compound.
References
Troubleshooting & Optimization
Technical Support Center: BMS-P5 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the selective PAD4 inhibitor, BMS-P5, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] Its mechanism of action involves blocking the citrullination of histones by PAD4, a key process in the formation of neutrophil extracellular traps (NETs).[2][3][4] By inhibiting PAD4, this compound can prevent NET formation and has shown anti-tumor effects in preclinical models of multiple myeloma.[3][5]
Q2: I am having trouble dissolving this compound for my in vivo study. What are some recommended solvents or formulations?
A2: this compound is a poorly water-soluble compound, which can present challenges for in vivo administration. A formulation that has been successfully used for oral gavage in a syngeneic mouse model of multiple myeloma consists of a suspension of this compound in a vehicle containing 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate at pH 4.6.[3] For in vitro work, this compound is soluble in DMSO.[1]
Q3: Are there general strategies I can use to improve the solubility of a compound like this compound?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs for in vivo studies. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[6][7]
-
pH adjustment: Modifying the pH of the formulation can improve the solubility of ionizable compounds.[6][8]
-
Particle size reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area for dissolution.[6][9][10]
-
Formulation with surfactants and lipids: Using surfactants or lipid-based delivery systems can enhance solubility and absorption.[6][8]
-
Solid dispersions: Dispersing the drug in a hydrophilic matrix can improve its dissolution rate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during preparation or administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the vehicle is not optimal for this compound solubility. | 1. Prepare a fresh solution and ensure all components are fully dissolved before adding the next. 2. Consider using the published vehicle: 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).[3] 3. If using a different vehicle, try reducing the concentration of this compound or adjusting the pH. |
| Inconsistent results are observed between different animal cohorts. | The this compound suspension is not homogenous, leading to inaccurate dosing. Degradation of the compound. | 1. Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) before each administration to ensure a uniform dose. 2. Prepare the formulation fresh before each use to minimize degradation. Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months).[2] |
| Low bioavailability or lack of in vivo efficacy. | Poor absorption from the gastrointestinal tract due to low solubility. The formulation is not optimized for oral absorption. | 1. Utilize a formulation known to improve oral bioavailability, such as the one containing Methocel and polysorbate 80.[3] 2. Explore other solubility enhancement techniques like preparing a nanosuspension or a lipid-based formulation.[6][9] |
Quantitative Data Summary
This compound Solubility and Potency
| Parameter | Value | Reference |
| IC50 for PAD4 | 98 nM | [1][2] |
| Solubility in DMSO | 95 mg/mL (201.02 mM) | [1] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a study that successfully administered this compound in a mouse model of multiple myeloma.[3]
Materials:
-
This compound
-
Methocel A4M (Methylcellulose)
-
Polysorbate 80 (Tween 80)
-
Sodium Acetate
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
Procedure:
-
Prepare 100 mM Sodium Acetate Buffer (pH 4.6):
-
Dissolve the appropriate amount of sodium acetate in deionized water.
-
Adjust the pH to 4.6 using a suitable acid (e.g., acetic acid).
-
Bring the final volume to the desired amount with deionized water.
-
-
Prepare the Vehicle (0.5% Methocel A4M and 0.1% Polysorbate 80):
-
In a beaker with a stir bar, add the 100 mM sodium acetate buffer (pH 4.6).
-
Slowly add 0.5% (w/v) Methocel A4M while stirring to avoid clumping.
-
Once the Methocel is fully dispersed, add 0.1% (v/v) polysorbate 80.
-
Continue stirring until a clear and homogenous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 50 mg/kg dose).
-
Add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
The final suspension should be used immediately for oral gavage.
-
Visualizations
Caption: this compound inhibits PAD4-mediated histone citrullination and subsequent NET formation.
Caption: Workflow for preparing and administering this compound for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
potential off-target effects of BMS-P5 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-P5 in cellular assays. The focus is to help identify and address potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4) with an IC50 of 98 nM.[1][2][3] It exhibits high selectivity for PAD4 over other PAD isoforms, with IC50 values greater than 10 µM for PAD1, PAD2, and PAD3.[4]
Q2: I am observing a cellular phenotype that is not consistent with PAD4 inhibition. Could this be an off-target effect?
A2: While this compound is highly selective for PAD4, it is possible that at higher concentrations or in certain cellular contexts, off-target effects may occur. It is crucial to perform control experiments to validate that the observed phenotype is due to the inhibition of PAD4.
Q3: What are some recommended control experiments to confirm on-target activity?
A3: To confirm that the observed effects are due to PAD4 inhibition, consider the following controls:
-
Rescue experiments: If possible, overexpress a PAD4 mutant that is resistant to this compound to see if the phenotype is reversed.
-
Knockdown/knockout models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAD4 expression and determine if this phenocopies the effect of this compound.
Q4: Has this compound shown any cytotoxicity in cellular assays?
A4: Preliminary studies have indicated a lack of cytotoxicity of this compound on neutrophils and multiple myeloma cells at a concentration of 1 µM.[6][7] However, it is recommended to perform a dose-response curve for cytotoxicity in your specific cell line using assays such as MTT or trypan blue exclusion.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, follow this guide to troubleshoot and investigate the issue.
Step 1: Verify Experimental Parameters
-
Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. We recommend performing a dose-response experiment to determine the optimal concentration for PAD4 inhibition in your system.
-
Cell Culture Conditions: Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses.
Step 2: Biochemical Validation of PAD4 Inhibition
Confirm that this compound is inhibiting its intended target, PAD4, in your cellular system.
-
Western Blot Analysis: Measure the levels of citrullinated histone H3, a direct downstream substrate of PAD4.[5][7] A decrease in citrullinated H3 upon this compound treatment would confirm PAD4 inhibition.
-
PAD Enzyme Assay: Directly measure the enzymatic activity of PAD4 in cell lysates treated with this compound.
Step 3: Characterize the Unexplained Phenotype
If you have confirmed on-target PAD4 inhibition but still observe an unexpected phenotype, systematically characterize the off-target effect.
-
Dose-Dependence: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations higher than those required for PAD4 inhibition.
-
Time-Course: Analyze the kinetics of the on-target and potential off-target effects.
Step 4: Identify Potential Off-Target Proteins
If the unexplained phenotype persists and is reproducible, you may need to identify the potential off-target protein(s).
-
Kinase Profiling: Use commercially available kinase profiling services to screen this compound against a panel of kinases.
-
Affinity-Based Proteomics: Employ techniques such as chemical proteomics to pull down binding partners of this compound from cell lysates.
Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Reference(s) |
| PAD4 | 98 | [1][2][3] |
| PAD1 | >10,000 | [4] |
| PAD2 | >10,000 | [4] |
| PAD3 | >10,000 | [4] |
Experimental Protocols
Protocol 1: Western Blot for Citrullinated Histone H3
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against citrullinated histone H3 (e.g., Abcam ab5103) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: The on-target signaling pathway of this compound, inhibiting PAD4-mediated citrullination and NET formation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting BMS-P5 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-P5, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy after I diluted my DMSO stock in an aqueous buffer. What is happening and how can I fix it?
A: This is a common issue due to the low aqueous solubility of this compound. The cloudiness indicates that the compound is precipitating out of solution when the concentration of the organic solvent (DMSO) becomes too low to keep it dissolved.
To resolve this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. While the ideal concentration can vary depending on the experimental system, it is advisable to keep it as high as your assay allows, for instance, starting with 0.5% to 1% (v/v) and optimizing from there.
-
Sequential Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into a smaller volume of your aqueous buffer, ensuring it remains clear. Then, add this intermediate dilution to the rest of your buffer.
-
Use of Surfactants or Co-solvents: For in vivo or some in vitro applications, the use of surfactants like Tween-80 or co-solvents such as PEG300 can improve solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous DMSO.[1] It is important to use high-quality, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q3: How should I store my this compound stock solution?
A: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4]
Q4: Is this compound stable in aqueous solutions?
A: While specific data on the degradation kinetics of this compound in aqueous solutions is limited, the primary issue encountered is its poor solubility rather than chemical instability. For optimal results, it is recommended to prepare fresh working solutions from your stock solution for each experiment and use them immediately.[1]
Q5: What is the mechanism of action of this compound?
A: this compound is a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[5] PAD4 is an enzyme that catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, is involved in the formation of Neutrophil Extracellular Traps (NETs).[6] By inhibiting PAD4, this compound blocks this citrullination and the subsequent formation of NETs.[5][6]
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 95 mg/mL (201.02 mM) | [1] |
| Ethanol | 95 mg/mL | [1] |
| Water | Insoluble | [1] |
In Vivo Formulation Examples
| Components | Final Concentration | Reference |
| DMSO, PEG300, Tween-80, ddH₂O | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | [1] |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Carboxymethyl cellulose-Na (CMC-Na) | ≥5 mg/mL (as a suspension) | [1] |
Experimental Protocols
Protocol for Preparation of a this compound Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in cell-based assays. The final concentrations of this compound and DMSO may need to be optimized for your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 472.58 g/mol ), add 211.6 µL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 1 mL of aqueous buffer with a final DMSO concentration of 0.1%:
-
Pipette 999 µL of your desired aqueous buffer into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the buffer.
-
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
Use the freshly prepared working solution immediately in your experiment.
-
Note: If you observe precipitation, you may need to increase the final DMSO concentration in your working solution. Test the tolerance of your cell line or assay to different DMSO concentrations beforehand.
Visualizations
Caption: PAD4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing BMS-P5 Dosage for Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of BMS-P5 dosage for long-term animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] Its primary mechanism of action is to block the enzymatic activity of PAD4, which catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[2] By inhibiting PAD4, this compound prevents the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders.[3][4]
Q2: What is a recommended starting dosage for this compound in a long-term mouse study?
A2: Based on published preclinical data in a syngeneic mouse model of multiple myeloma, a dosage of 50 mg/kg administered via oral gavage twice daily has been shown to be effective in delaying disease progression and prolonging survival.[1][3] This can be considered a starting point for dose-finding studies in other long-term models. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication.
Q3: How should I prepare this compound for oral administration?
A3: A published study describes a vehicle formulation for this compound for oral gavage in mice consisting of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6) .[3] It is recommended to prepare the formulation fresh for each administration to ensure stability and consistent dosing.
Q4: What are the known signaling pathways affected by this compound?
A4: The primary signaling pathway inhibited by this compound is the PAD4-mediated citrullination cascade, which is crucial for NETosis. However, PAD4 inhibition can have broader effects on gene regulation and inflammation. PAD4 has been shown to be involved in the activation of the NEMO/NF-κB signaling pathway and can also influence the expression of p53 target genes .[5]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect with the 50 mg/kg twice-daily dose. What should I consider?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Pharmacokinetics: While specific pharmacokinetic data for this compound is not publicly available, other selective PAD4 inhibitors have reported half-lives in mice ranging from approximately 4 to 6 hours after oral administration.[6][7] The twice-daily dosing regimen is likely intended to maintain sufficient plasma concentrations. However, the bioavailability and metabolism of this compound in your specific animal strain may differ. Consider conducting a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life in your model.
-
Dose-Response: It is possible that a higher dose is required for your specific disease model. A carefully designed dose-escalation study is recommended to determine the optimal therapeutic dose.
-
Target Engagement: Confirm that this compound is inhibiting PAD4 activity in your model. This can be assessed by measuring levels of citrullinated histone H3 (a direct target of PAD4) in relevant tissues or cells (e.g., neutrophils) via Western blot or ELISA.
Q2: What potential long-term toxicities should I monitor for during my study?
A2: Specific long-term toxicology data for this compound is not publicly available. However, based on the mechanism of action and data from other PAD inhibitors, the following should be monitored:
-
General Health: Closely monitor animal weight, food and water intake, and overall clinical signs of distress.
-
Hematology: Since PAD4 is highly expressed in neutrophils, monitor complete blood counts (CBCs) with differentials to assess any potential effects on immune cell populations.
-
Immunosuppression: As PAD4 is involved in innate immunity through NETosis, there is a theoretical risk of increased susceptibility to infections with long-term administration. Monitor for any signs of infection.
-
Off-target Effects: While this compound is reported to be selective for PAD4, monitor for any unexpected clinical signs that may indicate off-target effects. Some pan-PAD inhibitors have been associated with cellular toxicity at higher concentrations.[8][9]
Q3: My animals are showing signs of distress after oral gavage. How can I minimize this?
A3: Proper oral gavage technique is critical to minimize stress and potential injury to the animals.
-
Technique: Ensure that personnel are properly trained in oral gavage administration in mice. Use appropriately sized and flexible gavage needles to prevent esophageal or stomach perforation.
-
Volume: Adhere to recommended maximum oral gavage volumes for mice, which are typically around 10 mL/kg.
-
Acclimation: Acclimate the animals to handling and restraint prior to the start of the study to reduce stress.
-
Alternative Administration: For very long-term studies, consider voluntary oral administration methods, such as incorporating the compound into a palatable food substance, if the formulation allows.
Data Presentation
Table 1: Summary of Preclinical Dosage for this compound
| Compound | Animal Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Observed Effect | Reference |
| This compound | Syngeneic mouse model of multiple myeloma | 50 mg/kg | Oral gavage | Twice daily | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6) | Delayed disease progression, prolonged survival | [3] |
Table 2: Pharmacokinetic Parameters of Selected Oral PAD4 Inhibitors in Mice (for reference)
| Compound | Half-life (t1/2) | Route of Administration | Species | Reference |
| JBI-589 | 6.3 hours | Oral | Mouse | [7] |
| GSK484 | 3.8 hours | Not specified | Mouse | [6] |
| This compound | Data not available | - | - | - |
Disclaimer: The pharmacokinetic data for JBI-589 and GSK484 are provided for context as they are also selective PAD4 inhibitors. These values may not be representative of the pharmacokinetic profile of this compound.
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
On each day of dosing, calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., 50 mg/kg).
-
Prepare the vehicle solution: 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Restraint and Dosing:
-
Weigh each animal to determine the precise volume of dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to prevent insertion into the stomach.
-
Gently insert the gavage needle into the esophagus and administer the dosing solution slowly and steadily.
-
-
Monitoring:
-
Observe the animal for at least 5 minutes post-dosing for any immediate adverse reactions (e.g., respiratory distress).
-
Conduct daily cage-side observations for general health, including posture, activity, and grooming.
-
Measure body weights at least twice weekly.
-
Perform regular clinical pathology (hematology and serum chemistry) as defined by the study protocol to monitor for potential toxicities.
-
Mandatory Visualizations
Caption: Signaling pathway of PAD4 and its inhibition by this compound.
Caption: General experimental workflow for a long-term this compound animal study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in NETosis Assays with BMS-P5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PAD4 inhibitor, BMS-P5, in NETosis assays. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NETosis?
This compound is a selective and orally active small molecule inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] PAD4 is a critical enzyme in the process of NETosis. It catalyzes the citrullination of histones, particularly histone H3.[3] This process neutralizes the positive charge of histones, leading to chromatin decondensation—a key step in the formation of Neutrophil Extracellular Traps (NETs).[3] By inhibiting PAD4, this compound prevents histone citrullination and subsequent chromatin decondensation, thereby blocking NET formation.[1][2]
Q2: What are the common sources of variability in NETosis assays?
Variability in NETosis assays can arise from several factors:
-
Donor-to-donor variability: Neutrophils isolated from different donors can exhibit significant differences in their response to stimuli.[4]
-
Neutrophil isolation and handling: The method of neutrophil isolation can impact their activation state and sensitivity to stimuli. Mechanical stress during isolation should be minimized.[5]
-
Choice and concentration of stimulus: Different stimuli (e.g., PMA, calcium ionophores) induce NETosis through distinct signaling pathways and kinetics, which can affect the timing and magnitude of the response.[6][7] The concentration of the stimulus is also a critical factor.[8]
-
Assay method: The choice of quantification method (e.g., immunofluorescence microscopy, DNA-binding dyes, ELISA) can influence the results and their interpretation.[9] Each method has its own inherent variability and potential for artifacts.
-
Experimental conditions: Factors such as incubation time, temperature, and cell density can all contribute to variability.[8]
Q3: How can this compound help in minimizing variability in my NETosis assays?
This compound can serve as a potent and specific negative control to confirm that the observed NET formation is PAD4-dependent. By pre-treating neutrophils with this compound before stimulation, you can establish a baseline for PAD4-independent effects and better quantify the specific contribution of PAD4 to NETosis in your experimental system. This can help to dissect the specific signaling pathways involved and reduce ambiguity in your results.[3]
Troubleshooting Guide
Problem 1: High background or non-specific staining in immunofluorescence assays.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentrations, or autofluorescence.
-
Solution:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[10]
-
Titrate Antibodies: Determine the optimal concentration for both primary and secondary antibodies to reduce non-specific binding.[10]
-
Check for Autofluorescence: Include an unstained control to assess the level of autofluorescence in your samples. If high, you can try using a different fixative or a commercial autofluorescence quenching kit.[11]
-
Washing Steps: Ensure thorough and gentle washing steps to remove unbound antibodies.[10]
-
Problem 2: No or weak NETosis induction observed.
-
Possible Cause: Suboptimal stimulus concentration or incubation time, inactive stimulus, or issues with neutrophil viability/activation state.
-
Solution:
-
Optimize Stimulus: Titrate the concentration of your NETosis inducer (e.g., PMA, A23187) and perform a time-course experiment to determine the optimal conditions for your specific neutrophils and experimental setup.[8][12]
-
Check Stimulus Activity: Ensure that your stimulus is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Neutrophil Quality: Assess the viability and purity of your isolated neutrophils before each experiment. Pre-activation or damage during isolation can render them unresponsive.[5] Consider letting neutrophils rest before stimulation.
-
Confirm with a Positive Control: Always include a known potent inducer of NETosis, like PMA, as a positive control to ensure the cells are responsive.[7]
-
Problem 3: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding, uneven stimulus distribution, or edge effects in the plate.
-
Solution:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability in cell number per well.
-
Proper Mixing: Gently mix the stimulus into the media of each well to ensure even distribution.
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations that can cause edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Standardize Protocols: Adhere strictly to your optimized protocol for all experiments to ensure consistency.
-
Data Presentation
Table 1: Effect of this compound on Myeloma-Induced NET Formation
| Treatment Group | % NET-forming Cells (Mean ± SD) |
| Neutrophils alone | 5 ± 2 |
| Neutrophils + RPMI-8226 MM cells | 25 ± 5 |
| Neutrophils + RPMI-8226 MM cells + this compound (1 µM) | 8 ± 3 |
| Neutrophils + Primary MM cells | 30 ± 7 |
| Neutrophils + Primary MM cells + this compound (1 µM) | 10 ± 4 |
Data adapted from a study on the effect of this compound on multiple myeloma-induced NETosis.[13] This table demonstrates the significant reduction in NET formation upon treatment with this compound.
Table 2: Recommended Starting Concentrations for this compound and Common NETosis Inducers
| Reagent | In Vitro Concentration | Incubation Time |
| This compound | 1 - 10 µM | Pre-incubation for 30 min |
| PMA | 25 - 100 nM | 2 - 4 hours |
| Calcium Ionophore (A23187) | 2 - 5 µM | 1 - 3 hours |
These are suggested starting concentrations and incubation times. Optimal conditions should be determined empirically for each experimental system.[3][8][14][15]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NETosis
-
Neutrophil Isolation: Isolate human or mouse neutrophils using your standard laboratory protocol (e.g., density gradient centrifugation). Ensure high purity and viability (>95%).
-
Cell Seeding: Seed 1 x 10^5 neutrophils per well in a 96-well optical-bottom plate. Allow cells to adhere for 30 minutes at 37°C.
-
Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[3]
-
NETosis Induction: Stimulate neutrophils with a NETosis inducer (e.g., 50 nM PMA or 4 µM A23187) for the predetermined optimal time (e.g., 3 hours) at 37°C.[15][16]
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour at room temperature.[16]
-
Primary Antibody Staining: Incubate with primary antibodies against NET components (e.g., anti-citrullinated Histone H3, anti-myeloperoxidase) overnight at 4°C.[16]
-
Secondary Antibody Staining: Wash with PBS and incubate with fluorescently-labeled secondary antibodies and a DNA counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature in the dark.[17]
-
Imaging: Wash with PBS and acquire images using a fluorescence microscope.
-
Quantification: Quantify the percentage of NET-forming cells by counting the number of cells with extracellular DNA colocalized with NET markers, relative to the total number of cells.
Protocol 2: Quantification of NETosis using a DNA-Binding Dye (Sytox Green)
-
Neutrophil Preparation: Isolate and resuspend neutrophils in a suitable buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[18]
-
Assay Setup: In a 96-well plate, add neutrophils to each well.
-
Inhibitor and Dye Addition: Add this compound or vehicle control. Then add a cell-impermeable DNA dye such as Sytox Green to a final concentration of 1 µM.[9]
-
NETosis Induction: Add the NETosis inducer (e.g., PMA). Include a positive control for maximum DNA release (e.g., Triton X-100).
-
Kinetic Measurement: Immediately place the plate in a plate reader equipped with fluorescence detection (e.g., excitation/emission ~485/520 nm for Sytox Green). Measure fluorescence intensity every 15-30 minutes for up to 4 hours at 37°C.
-
Data Analysis: Normalize the fluorescence of each well to the maximum DNA release control to calculate the percentage of NETosis.
Mandatory Visualizations
Caption: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for a NETosis assay using this compound.
Caption: A logical troubleshooting workflow for inconsistent NETosis assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the complex chromatin dynamics in primary human neutrophils during PMA-induced NET formation [frontiersin.org]
- 5. Frontiers | Chromatin changes associated with neutrophil extracellular trap formation in whole blood reflect complex immune signaling [frontiersin.org]
- 6. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. A Flow Cytometry‐Based Assay for High‐Throughput Detection and Quantification of Neutrophil Extracellular Traps in Mixed Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: BMS-P5 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of BMS-P5 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active small molecule inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] Its mechanism of action involves the inhibition of PAD4, an enzyme responsible for the citrullination of histones.[3] This citrullination process is a key step in chromatin decondensation during a form of cell death called NETosis, which leads to the formation of neutrophil extracellular traps (NETs).[3][4] By inhibiting PAD4, this compound blocks the formation of these NETs.[2][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
Preliminary studies have shown a lack of cytotoxicity of this compound on primary neutrophils and myeloma cells at concentrations effective for inhibiting NETosis.[4] However, cytotoxicity can be cell-type specific and dependent on the experimental conditions. This guide provides troubleshooting steps if you encounter unexpected cytotoxicity in your primary cell cultures.
Q3: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. In studies with neutrophils, concentrations of 1 µM have been used to inhibit NETosis.[4][5] For other primary cell types, it is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1] It is crucial to use fresh, high-quality DMSO to prepare stock solutions. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How should I store this compound?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: High levels of cell death observed after this compound treatment.
High levels of cell death after treatment with this compound in primary cell cultures can be due to several factors. The following troubleshooting guide will help you identify and resolve the issue.
Possible Cause 1: Inappropriate Solvent or High Solvent Concentration
The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at high concentrations.
Solution:
-
Use the recommended solvent: Prepare this compound stock solutions in high-quality, fresh DMSO.[1]
-
Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific primary cells. A final concentration of 0.1% DMSO or lower is generally recommended.
-
Include a vehicle control: Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to assess the effect of the solvent on cell viability.
Possible Cause 2: this compound Concentration is Too High
While this compound has shown low cytotoxicity in some primary cells, high concentrations may induce off-target effects or stress cellular pathways, leading to cell death.
Solution:
-
Perform a dose-response curve: To determine the optimal, non-toxic concentration for your specific primary cell type, perform a dose-response experiment. Test a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to identify the highest concentration that does not significantly impact cell viability.
-
Consult the literature: Review published studies that have used this compound in similar cell types to guide your concentration selection.
Possible Cause 3: Extended Incubation Time
Prolonged exposure to any compound, including this compound, can potentially lead to cytotoxicity.
Solution:
-
Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time required to achieve the desired biological effect of this compound in your primary cells.
Possible Cause 4: Suboptimal Cell Culture Conditions
The health and sensitivity of your primary cells to any treatment are highly dependent on optimal cell culture conditions.
Solution:
-
Ensure optimal cell health: Maintain your primary cells in the recommended culture medium with appropriate supplements. Ensure proper cell density and passage number, as these can affect cellular responses.
-
Regularly check for contamination: Mycoplasma and other microbial contamination can stress cells and increase their sensitivity to chemical treatments.
Quantitative Data Summary
The following tables summarize quantitative data on this compound from the available literature.
Table 1: Cytotoxicity of this compound on Primary Neutrophils and Myeloma Cell Lines
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Effect on Viability | Effect on Apoptosis | Reference |
| Primary Mouse Neutrophils | 1 | 6 | No significant change | No significant change | [4][5] |
| Mouse Myeloma Cells | Not specified | 24 | Not specified | No significant change | [4] |
Table 2: Recommended Working Concentrations of PAD Inhibitors
| Inhibitor | Target | Recommended Concentration (µM) | Reference |
| This compound | PAD4 | 1 | [4] |
| GSK-484 | PAD4 | 10 | [4] |
| Cl-amidine | Pan-PAD | 100 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in fresh, sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration is below the toxic threshold for your cells.
Protocol 2: Assessment of Cell Viability using a Resazurin-based Assay
-
Cell Seeding: Seed your primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay: Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle control.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed and treat your primary cells with this compound as described above.
-
Cell Harvesting: After the incubation period, harvest the cells.
-
Staining: Stain the cells with Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: this compound inhibits PAD4-mediated histone citrullination and subsequent NET formation.
Caption: Workflow for troubleshooting this compound cytotoxicity in primary cell cultures.
Caption: Troubleshooting logic for addressing high cell death with this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
proper storage and handling of BMS-P5 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of BMS-P5 powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] Its mechanism of action involves blocking the citrullination of histones, a key process in the formation of Neutrophil Extracellular Traps (NETs).[3][4] By inhibiting PAD4, this compound can prevent NET formation, which has been implicated in the progression of diseases such as multiple myeloma.[1][5][6]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7][8]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in fresh, anhydrous DMSO.[2] this compound is soluble in DMSO at concentrations up to 250 mg/mL.[7] For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline are recommended.[2][7] Always ensure the powder is fully dissolved, using sonication if necessary.[7]
Q4: What are the storage recommendations for this compound stock solutions?
A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]
Q5: Is this compound cytotoxic?
A5: Preliminary studies have shown a lack of cytotoxicity of this compound on neutrophils and myeloma cells at effective concentrations.[5] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay.
Data Presentation
Table 1: Storage Conditions for this compound Powder
| Temperature | Duration |
| -20°C | 3 years[7][8] |
| 4°C | 2 years[7][8] |
Table 2: Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Notes |
| -80°C | 6 months[1][7] | Recommended for long-term storage. |
| -20°C | 1 month[1][7] | Suitable for short-term storage. |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 250 mg/mL (529.01 mM)[7] | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can reduce solubility.[2][7] |
| Ethanol | 30 mg/mL[9] | |
| DMF | 20 mg/mL[9] | |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL[9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Inappropriate solvent.- Solvent is not fresh or is hygroscopic.- Insufficient mixing. | - Use fresh, anhydrous DMSO for initial stock solution preparation.[2]- Briefly sonicate the solution to aid dissolution.[7]- For in vivo use, follow the recommended co-solvent formulations.[7] |
| Precipitation of this compound in working solution | - The concentration of this compound exceeds its solubility in the final buffer.- Temperature fluctuations. | - Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system and does not cause precipitation.- Prepare working solutions fresh from the stock solution just before use.[7] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1]- Ensure the stock solution has not been stored longer than the recommended duration. |
| No inhibitory effect observed | - Incorrect concentration of this compound used.- Inactive compound due to degradation. | - Perform a dose-response curve to determine the optimal IC50 for your specific experimental setup.- Use a fresh aliquot of the stock solution for your experiment. |
Experimental Protocols
Protocol: In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol is adapted from studies investigating the effect of this compound on NET formation in the context of multiple myeloma.[1][5]
-
Isolation of Neutrophils: Isolate neutrophils from fresh human or mouse whole blood using a density gradient centrifugation method.
-
Cell Culture: Culture the isolated neutrophils in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
-
This compound Pre-treatment: Pre-treat the neutrophils with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (DMSO) for 30 minutes.[1]
-
Induction of NETosis: Induce NET formation by adding a known NET inducer, such as phorbol 12-myristate 13-acetate (PMA), calcium ionophore, or conditioned medium from multiple myeloma cell lines.[1][5]
-
Incubation: Incubate the cells for 4-8 hours to allow for NET formation.[5][10]
-
Visualization and Quantification of NETs:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a cell-impermeable DNA dye (e.g., Sytox Green) and an antibody against citrullinated histone H3 (H3Cit).
-
Visualize the NETs using fluorescence microscopy. NETs will appear as web-like structures of extracellular DNA co-localized with H3Cit.
-
Quantify the amount of NET formation by measuring the fluorescence intensity or by counting the number of NET-releasing cells.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Mechanism of action of this compound in inhibiting NETosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
ensuring complete dissolution of BMS-P5 in fresh DMSO
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the complete dissolution of BMS-P5 in fresh dimethyl sulfoxide (DMSO). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered when preparing this compound solutions in DMSO.
Q1: Why is my this compound not fully dissolving in DMSO?
A1: Incomplete dissolution of this compound in DMSO can be attributed to several factors:
-
Suboptimal DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound.[1] It is crucial to use newly opened or anhydrous DMSO for the preparation of your stock solution.
-
Insufficient Mechanical Agitation: this compound may require more than simple vortexing to dissolve completely.
-
Solution Supersaturation: You might be attempting to prepare a solution at a concentration higher than the solubility limit of this compound in DMSO under your current laboratory conditions.
Q2: What should I do if I observe particulates or a cloudy solution?
A2: If your this compound solution appears cloudy or contains visible particulates, follow these steps:
-
Ultrasonication: Sonicate the solution in an ultrasonic water bath. This is a recommended step to aid dissolution.[1]
-
Gentle Warming: If sonication alone is not sufficient, you can gently warm the solution. However, be cautious with temperature to avoid any potential degradation of the compound.
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the recommended solubility limit.
Q3: Can I use DMSO that has been previously opened?
A3: It is strongly advised to use newly opened DMSO to prepare your stock solution.[1] If you must use a previously opened bottle, ensure it has been stored under conditions that minimize moisture absorption, such as in a desiccator with a proper drying agent.
Q4: My this compound dissolved initially but then precipitated out of solution. What happened?
A4: Precipitation after initial dissolution can occur due to:
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Introduction of Water: Accidental introduction of water into your DMSO stock can cause the compound to crash out of solution.
To resolve this, you can try gently warming and sonicating the solution again. If the problem persists, preparing a fresh solution with new DMSO is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for the dissolution and storage of this compound in DMSO.
| Parameter | Value | Notes |
| Solubility in DMSO | 35 mg/mL (68.76 mM) | Requires ultrasonic treatment for complete dissolution.[1] |
| Stock Solution Storage | -80°C for up to 6 months | Store in a sealed container to prevent moisture absorption.[1][2] |
| -20°C for up to 1 month | Store in a sealed container to prevent moisture absorption.[1][2] | |
| Recommended DMSO Quality | Newly opened or anhydrous | Hygroscopic DMSO significantly impacts solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 35 mg/mL stock solution of this compound in fresh DMSO.
Materials:
-
This compound powder
-
Newly opened, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 35 mg/mL.
-
Briefly vortex the mixture to disperse the powder.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulates have dissolved.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Diluted Working Solution for In Vivo Experiments
This protocol provides an example of preparing a working solution from a concentrated DMSO stock for in vivo administration.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[2]
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Technical Support Center: Interpreting Unexpected Results in PAD4 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Peptidylarginine Deiminase 4 (PAD4) inhibition assays. PAD4 is a critical enzyme in various physiological and pathological processes, including rheumatoid arthritis and cancer, making its inhibition a key area of drug development.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorescence-based PAD4 inhibition assay?
A1: Many PAD4 inhibitor screening assays utilize a fluorescent substrate.[3][4] In one common format, a substrate containing an arginine residue linked to a masked fluorophore (like 7-amino-4-methylcoumarin, AMC) is used.[3][4] When PAD4 is active, it converts the arginine to citrulline. A subsequent developer solution is unable to release the fluorophore from the citrullinated substrate. Therefore, the fluorescent signal is inversely proportional to PAD4 activity.[3][4] In the presence of an effective inhibitor, PAD4 activity is blocked, the substrate remains unmodified, and the developer can release the fluorophore, resulting in a high fluorescence signal.
Q2: What are some common positive and negative controls used in PAD4 inhibition assays?
A2:
-
Positive Control (Inhibitor): Cl-amidine is a well-established, irreversible inhibitor of PAD4 and is often used as a positive control for inhibition.[3] Other compounds like GSK484 can be used as potent, reversible inhibitors.[5]
-
100% Initial Activity (Negative Control): This well contains the enzyme, substrate, and the same solvent used to dissolve the inhibitor (e.g., DMSO), but no inhibitor. This represents the maximum enzymatic activity.[3]
-
Background Wells: These wells contain the assay buffer and substrate but no enzyme. This is crucial for subtracting the background fluorescence from all other readings.[3]
Q3: My test compound is fluorescent. How might this affect my results?
A3: If your test compound has fluorescent properties that overlap with the excitation and emission wavelengths of the assay's fluorophore, it can lead to false positives or negatives.[6] The compound's intrinsic fluorescence can artificially increase the signal, making it appear as if PAD4 is being inhibited when it is not. It is crucial to run a control well with just the buffer, substrate, and your compound (no enzyme) to measure its inherent fluorescence.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the assay, reducing the dynamic range and making it difficult to accurately determine inhibitor potency.
| Potential Cause | Troubleshooting Step |
| Contaminated Assay Buffer or Reagents | Prepare fresh assay buffer and ensure all reagents are properly stored and have not expired. |
| Substrate Degradation | Protect the fluorescent substrate from light and avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions of the substrate for each experiment. |
| Autofluorescence of Microplate | Use black, opaque-bottom microplates designed for fluorescence assays to minimize background signal. |
| Intrinsic Fluorescence of Test Compound | As mentioned in the FAQ, run a control with the compound alone to quantify its fluorescence and subtract it from the inhibitor wells. |
Issue 2: Low or No Fluorescence Signal in "100% Initial Activity" Wells
This indicates a problem with the enzymatic reaction itself, suggesting that the enzyme is not active or the detection step is failing.
| Potential Cause | Troubleshooting Step |
| Inactive PAD4 Enzyme | Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[3] When diluting, use an appropriate assay buffer and keep the enzyme on ice.[3] |
| Incorrect Assay Conditions | Verify the correct incubation temperature (typically 37°C) and time as specified in the protocol.[3] Ensure the correct pH of the assay buffer. |
| Missing Essential Co-factors | PAD4 is a calcium-dependent enzyme.[1][5] Confirm that the assay buffer contains the specified concentration of CaCl2. Also, ensure the presence of a reducing agent like DTT, which is often required for PAD4 activity.[3][7] |
| Developer Reagent Issue | Ensure the developer has been reconstituted correctly and is not expired.[3] |
Issue 3: Inconsistent Results Between Replicate Wells
High variability between replicates can make it difficult to obtain reliable IC50 values.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells.[3] Equilibrate the pipette tip in the reagent before dispensing.[3] |
| Incomplete Mixing | Gently mix the plate after adding each reagent, but avoid introducing bubbles. |
| Edge Effects in Microplate | To avoid evaporation and temperature gradients, do not use the outermost wells of the plate. Fill them with buffer or water instead. |
| Precipitation of Test Compound | Check the solubility of your inhibitor in the assay buffer. The final concentration of solvents like DMSO should be kept low (e.g., ≤10%) to avoid diminishing the assay's sensitivity.[3] |
Experimental Protocols
Key Experimental Protocol: Fluorescence-Based PAD4 Inhibition Assay
This is a generalized protocol based on commercially available kits.[3][7] Users should always refer to the specific manufacturer's instructions for their assay.
Materials:
-
Human recombinant PAD4 enzyme
-
PAD Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl2)[3]
-
Dithiothreitol (DTT)
-
Fluorescent Substrate (e.g., Z-Arg-AMC)[3]
-
PAD Developer
-
Test inhibitors and positive control (e.g., Cl-amidine)
-
96-well or 384-well black, opaque-bottom plate
Procedure:
-
Reagent Preparation: Prepare fresh PAD Assay Buffer by adding DTT to the required final concentration (e.g., 1:200 ratio of 1M DTT).[3] Dilute the PAD4 enzyme and the fluorescent substrate in the assay buffer according to the kit's instructions. Keep diluted enzyme on ice.[3]
-
Plate Setup:
-
Background Wells: Add 20 µl of PAD Assay Buffer and 5 µl of the inhibitor solvent.[3]
-
100% Initial Activity Wells: Add 20 µl of diluted PAD4 and 5 µl of the inhibitor solvent.[3]
-
Inhibitor Wells: Add 20 µl of diluted PAD4 and 5 µl of the test inhibitor at various concentrations.[3]
-
Positive Control Wells: Add 20 µl of diluted PAD4 and 5 µl of the positive control inhibitor (e.g., Cl-amidine).[3]
-
-
Incubation with Inhibitor: Cover the plate and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3]
-
Substrate Addition: Add 25 µl of the diluted fluorescent substrate to all wells.[3]
-
Enzymatic Reaction: Cover the plate and incubate for 20 minutes at 37°C.[3]
-
Development: Add 50 µl of PAD Developer to all wells.[3]
-
Signal Reading: Incubate for 10 minutes at room temperature.[3] Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-365 nm, Em: 445-455 nm for AMC-based assays).[3]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.[3]
-
Calculate the percent inhibition for each inhibitor concentration relative to the "100% Initial Activity" wells.
-
Graph the percent inhibition as a function of the inhibitor concentration to determine the IC50 value.[3]
-
Data Presentation
Table 1: Typical Parameters for a Fluorescence-Based PAD4 Assay (AMC Substrate)
| Parameter | Value | Reference |
| Excitation Wavelength | 355-365 nm | [3] |
| Emission Wavelength | 445-455 nm | [3] |
| Incubation Temperature | 37°C | [3] |
| Final DMSO Concentration | ≤10% | [3] |
| Z' Factor (for a robust assay) | >0.5 | [3] |
Table 2: Example IC50 Values for Known PAD4 Inhibitors
| Inhibitor | IC50 Value | Notes |
| Cl-amidine | ~180 µM | Irreversible inhibitor, often used as a positive control.[5] |
| Chlortetracycline | 100 µM | Reversible inhibitor.[8] |
| Minocycline | 620 µM | Reversible inhibitor.[8] |
| GSK484 | 50 nM (low Ca2+), 250 nM (high Ca2+) | Potent, reversible inhibitor.[9] |
| GSK199 | 200 nM (low Ca2+), 1 µM (high Ca2+) | Potent, reversible inhibitor.[9] |
Visualizations
Caption: Troubleshooting workflow for PAD4 inhibition assays.
Caption: Principle of a fluorescence-based PAD4 inhibition assay.
Caption: Simplified PAD4 signaling pathways.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BMS-P5 and GSK-484 for Peptidylarginine Deiminase 4 (PAD4) Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the role of Peptidylarginine Deiminase 4 (PAD4) in various physiological and pathological processes. This guide provides an objective comparison of two prominent PAD4 inhibitors, BMS-P5 and GSK-484, supported by experimental data to aid in the selection of the most suitable compound for your research needs.
PAD4 is a critical enzyme involved in the citrullination of proteins, a post-translational modification implicated in the formation of neutrophil extracellular traps (NETs), autoimmune diseases like rheumatoid arthritis, and various cancers.[1][2] Both this compound, developed by Bristol-Myers Squibb, and GSK-484, from GlaxoSmithKline, are selective inhibitors of PAD4, but they exhibit distinct biochemical and pharmacological profiles.[3][4]
Quantitative Comparison of Inhibitor Performance
A summary of the key quantitative parameters for this compound and GSK-484 is presented below, offering a direct comparison of their potency and selectivity.
| Parameter | This compound | GSK-484 | Reference(s) |
| Target | Peptidylarginine Deiminase 4 (PAD4) | Peptidylarginine Deiminase 4 (PAD4) | [5],[4] |
| IC50 (Enzymatic Assay) | 98 nM | 50 nM (in the absence of Ca2+) 250 nM (in the presence of 2 mM Ca2+) | [5],[6] |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | Selective for PAD4 over PAD1-3 | [5],[4] |
| Mechanism of Action | Selective PAD4 inhibitor | Reversible and selective PAD4 inhibitor, binds to the low-calcium form of the enzyme | [7],[4] |
| Cellular Activity | Blocks multiple myeloma-induced NET formation | Inhibits NET formation in mouse and human neutrophils | [5],[4] |
| In Vivo Efficacy | 50 mg/kg (oral gavage, twice daily) in a syngeneic mouse model of multiple myeloma | 4 mg/kg (daily) in a mouse model of cancer-associated kidney injury | [3][8] |
| Oral Bioavailability | Orally active | Favorable pharmacokinetic profiles in mouse and rat | [7],[4] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for reproducing and building upon existing research. Below are representative methodologies for assessing PAD4 inhibition.
PAD4 Enzyme Activity Assay (Ammonia Release Assay)
This assay quantifies PAD4 activity by measuring the release of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Inhibitors: this compound or GSK-484 dissolved in DMSO
-
Ammonia detection reagent
Protocol:
-
Dilute recombinant PAD4 to the desired concentration in Assay Buffer.
-
Add the PAD4 enzyme solution to a 96-well plate.
-
Add serial dilutions of the inhibitors (this compound or GSK-484) or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the BAEE substrate to a final concentration of 3 mM.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of ammonia produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[6]
Cellular NETosis Assay
This assay evaluates the ability of inhibitors to block the formation of Neutrophil Extracellular Traps (NETs) in primary neutrophils.
Materials:
-
Isolated primary human or mouse neutrophils
-
RPMI 1640 medium
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187, or lipopolysaccharide (LPS))
-
Inhibitors: this compound or GSK-484 dissolved in DMSO
-
DNA stain (e.g., SYTOX Green or Hoechst 33342)
-
Antibody against citrullinated histone H3 (CitH3)
-
Fluorescence microscope or plate reader
Protocol:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Seed the neutrophils in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, GSK-484, or DMSO for 30-60 minutes.
-
Stimulate the neutrophils with the chosen agonist (e.g., 100 nM PMA) for 2-4 hours to induce NETosis.
-
Fix the cells with paraformaldehyde.
-
For immunofluorescence, permeabilize the cells and stain with an anti-CitH3 antibody followed by a fluorescently labeled secondary antibody and a DNA counterstain.
-
For quantification of extracellular DNA, add a cell-impermeable DNA dye like SYTOX Green to the live cells before fixation and measure the fluorescence intensity.
-
Capture images using a fluorescence microscope or quantify the fluorescence using a plate reader.
-
Analyze the images or data to determine the extent of NET formation and the inhibitory effect of the compounds.[9][10]
Visualizing the Mechanisms and Comparisons
To further clarify the context of PAD4 inhibition and the relationship between this compound and GSK-484, the following diagrams are provided.
Caption: PAD4 signaling pathway leading to NETosis.
References
- 1. DSpace [repository.escholarship.umassmed.edu]
- 2. mdpi.com [mdpi.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK484 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
head-to-head comparison of BMS-P5 and Cl-amidine in vitro
In the landscape of epigenetic modifiers, Protein Arginine Deiminase (PAD) inhibitors have emerged as a promising class of therapeutic agents for a range of diseases, including cancer and autoimmune disorders. Among these, BMS-P5 and Cl-amidine are two prominent small molecules that have been extensively studied. This guide provides a detailed head-to-head in vitro comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Cl-amidine |
| Target Selectivity | Selective PAD4 inhibitor | Pan-PAD inhibitor |
| Mechanism of Action | Reversible (presumed) | Irreversible, covalent |
| Potency (IC50) | 98 nM (PAD4)[1][2][3] | 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4)[4][5] |
| Primary In Vitro Applications | Inhibition of NETosis, histone citrullination | Induction of apoptosis, pan-PAD inhibition studies |
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activities and cellular effects of this compound and Cl-amidine based on published data.
| Parameter | This compound | Cl-amidine |
| IC50 (PAD1) | >10 µM[2][3] | 0.8 µM[4][5] |
| IC50 (PAD2) | >10 µM[2][3] | 1,200 M⁻¹min⁻¹ (kinact/Ki)[6] |
| IC50 (PAD3) | >10 µM[2][3] | 6.2 µM[4][5] |
| IC50 (PAD4) | 98 nM[1][2][3] | 5.9 µM[4][5] |
| Effective Concentration (NET Inhibition) | 1 µM - 10 µM[1][7] | 100 µM - 200 µM[7][8] |
| Effective Concentration (Apoptosis Induction) | Not a primary reported effect | 5 - 50 µg/mL (cell line dependent)[4] |
| Effect on Histone H3 Citrullination | Blocks calcium ionophore-induced citrullination[1][3] | Prevents histone H3 citrullination[6] |
Mechanism of Action
This compound is a highly selective inhibitor of PAD4.[1][9] While its precise binding mode is not detailed in the provided results, its selectivity suggests a targeted interaction with the PAD4 active site. In contrast, Cl-amidine is a pan-PAD inhibitor that acts as an irreversible, mechanism-based inactivator.[4][10] It achieves this by covalently modifying a critical cysteine residue within the active site of the PAD enzymes.[4]
Cellular Effects and Applications
This compound: The primary in vitro application of this compound is the selective inhibition of PAD4-mediated processes. A key example is its ability to block the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various diseases, including cancer and autoimmune disorders.[1][7][11] Studies have shown that this compound effectively prevents NET formation induced by multiple myeloma cells in vitro.[1][7][12] This makes this compound a valuable tool for dissecting the specific role of PAD4 in NETosis and other cellular events.
Cl-amidine: As a pan-PAD inhibitor, Cl-amidine has a broader range of effects. It has been shown to induce apoptosis in various cancer cell lines, including lymphoblastoid and colon cancer cells.[4][13] This pro-apoptotic activity is linked to the induction of p53 and its downstream targets.[5] Furthermore, Cl-amidine has been utilized in studies to investigate the general consequences of PAD inhibition, such as its impact on cornification in reconstructed human epidermis and its potential to suppress colitis in mouse models.[14]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Generalized signaling pathway of PAD activation and inhibition.
Caption: General workflow for in vitro testing of PAD inhibitors.
Experimental Protocols
1. In Vitro PAD Inhibition Assay (Colorimetric)
This assay measures the activity of PAD enzymes by detecting the amount of ammonia produced during the citrullination reaction.
-
Reagents: Recombinant human PAD enzyme (e.g., PAD4), N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, glutamate dehydrogenase, NADH, α-ketoglutarate.
-
Procedure:
-
Prepare a reaction mixture containing the PAD enzyme, glutamate dehydrogenase, NADH, and α-ketoglutarate in a suitable buffer.
-
Add varying concentrations of the inhibitor (this compound or Cl-amidine) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate BAEE.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
2. NET Formation Assay (Fluorescence Microscopy)
This assay visualizes and quantifies the formation of NETs by staining extracellular DNA.
-
Reagents: Isolated neutrophils, phorbol 12-myristate 13-acetate (PMA) or other stimuli, DNA-binding fluorescent dye (e.g., Sytox Green), Hoechst 33342.
-
Procedure:
-
Seed isolated neutrophils in a multi-well plate.
-
Pre-treat the cells with the desired concentration of this compound or Cl-amidine for 30-60 minutes.
-
Stimulate the neutrophils with PMA (e.g., 20 nM) to induce NETosis.
-
Incubate for a period of 2-4 hours.
-
Add Sytox Green (which stains extracellular DNA) and Hoechst 33342 (which stains all DNA) to the wells.
-
Capture images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of Sytox Green fluorescence relative to the total number of cells (Hoechst 33342).
-
3. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
-
Reagents: Cancer cell line of interest, Annexin V-FITC, Propidium Iodide (PI).
-
Procedure:
-
Culture the cells and treat them with varying concentrations of Cl-amidine for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
Conclusion
This compound and Cl-amidine are both valuable chemical probes for studying the role of protein arginine deiminases. The choice between them should be guided by the specific research question. For studies requiring the selective inhibition of PAD4, particularly in the context of NETosis, this compound is the superior choice due to its high potency and selectivity. For broader investigations into the effects of pan-PAD inhibition or for inducing apoptosis in cancer cell lines, the irreversible inhibitor Cl-amidine is a well-characterized and effective tool. Researchers should carefully consider the differing mechanisms of action and target profiles of these two compounds when designing and interpreting their in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Abstract 3782: Cl-amidine, a PAD inhibitor, prevents UC and CRC in mice: Exploring novel mechanisms of miRNA and oxidative stress regulation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
BMS-P5: A Highly Selective PAD4 Inhibitor for Research and Drug Development
For researchers, scientists, and drug development professionals, BMS-P5 emerges as a potent and highly specific inhibitor of Peptidylarginine Deiminase 4 (PAD4), a key enzyme implicated in various inflammatory diseases and cancers. This guide provides a comprehensive comparison of this compound's specificity against other arginine-modifying enzymes, supported by experimental data and detailed protocols.
This compound demonstrates remarkable selectivity for PAD4, with an IC50 value of 98 nM.[1][2] In contrast, its inhibitory activity against other PAD isoforms—PAD1, PAD2, and PAD3—is negligible, with IC50 values exceeding 10,000 nM.[1][2] This high degree of selectivity makes this compound an invaluable tool for specifically investigating the biological functions and therapeutic potential of targeting PAD4.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against various human PAD isoforms.
| Enzyme | IC50 (nM) |
| PAD1 | >10,000 |
| PAD2 | >10,000 |
| PAD3 | >10,000 |
| PAD4 | 98 |
Data sourced from Li, M., et al. (2020). Molecular Cancer Therapeutics.
Currently, there is no publicly available data on the specificity of this compound against other classes of arginine-modifying enzymes, such as Protein Arginine Methyltransferases (PRMTs). Further research is required to fully elucidate the selectivity profile of this compound beyond the PAD enzyme family.
Experimental Protocols
The determination of this compound's inhibitory activity was conducted using rigorous biochemical assays. The following protocol outlines the methodology used to assess the IC50 values.
PAD Enzyme Inhibition Assay:
-
Enzymes: Recombinant human PAD1, PAD2, PAD3, and PAD4.
-
Substrate: Recombinant human histone H3.
-
Assay Buffer: 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2.
-
Procedure:
-
The PAD enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the histone H3 substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The level of histone H3 citrullination is quantified.
-
-
Detection Methods:
-
Immunoblotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for citrullinated histone H3. The signal is then quantified.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a primary antibody against citrullinated histone H3 and a secondary antibody conjugated to a reporter enzyme for signal detection.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further understand the context of this compound's action and the methodology for its validation, the following diagrams are provided.
References
Beyond PAD4: A Comparative Guide to Alternative NET Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils, are a double-edged sword. While crucial for entrapping and killing pathogens, their overproduction contributes to the pathology of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. Consequently, inhibiting NET formation (NETosis) has emerged as a promising therapeutic strategy. While peptidylarginine deiminase 4 (PAD4) inhibitors have been a major focus, a diverse array of alternative approaches targeting other key players in the NETosis pathway are gaining traction.
This guide provides an objective comparison of these alternative methods, supported by experimental data, to aid researchers in selecting and developing novel anti-NET therapeutics.
Targeting Key Enzymes in the NETosis Cascade
Beyond PAD4, several other enzymes are critical for the intricate process of NET formation. These include neutrophil elastase (NE), myeloperoxidase (MPO), and upstream activators like Cathepsin C. More recently, Gasdermin D (GSDMD) has been identified as a key player in the final stages of NET release.
Neutrophil Elastase (NE) Inhibitors
Neutrophil elastase, a serine protease stored in azurophilic granules, plays a pivotal role in NET formation by translocating to the nucleus and processing histones, which facilitates chromatin decondensation. Inhibiting NE activity is a viable strategy to prevent NET release.
Myeloperoxidase (MPO) Inhibitors
Myeloperoxidase, another granular enzyme, synergizes with NE to promote chromatin decondensation.[1] Its enzymatic activity, which generates reactive oxygen species, is also implicated in NETosis induction.[2]
Cathepsin C Inhibitors
Cathepsin C is a crucial enzyme for the activation of several neutrophil serine proteases, including NE.[3] By inhibiting Cathepsin C, the maturation and activity of NE are reduced, leading to decreased NET formation.[4][5]
Gasdermin D (GSDMD) Inhibitors
Gasdermin D is a pore-forming protein that is cleaved and activated during lytic cell death pathways, including a form of NETosis. The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to the release of NETs.
Quantitative Comparison of NET Formation Inhibitors
The following table summarizes the quantitative data on the efficacy of various alternative NET inhibitors.
| Target | Inhibitor | Chemical Class | Organism | In Vitro/In Vivo | Efficacy Data | Reference(s) |
| Neutrophil Elastase (NE) | Sivelestat | Small molecule | Human, Murine | In vitro, In vivo | Effectively reduced PMA- and elastase-induced NET formation in vitro. Nanoparticle delivery improved in vivo efficacy in a murine endotoxic shock model. | [6] |
| GW311616A | Trans-lactam | Human, Murine | In vitro, In vivo | At 20 µM, significantly inhibited PMA-, C. albicans-, and GBS-induced NETosis in human neutrophils.[7][8] | [1][7][9] | |
| Myeloperoxidase (MPO) | 4-aminobenzoic acid hydrazide (ABAH) | Hydrazide derivative | Human | In vitro | Pretreatment of human neutrophils with ABAH delayed and significantly decreased PMA-induced NET formation.[10] | [1][10][11] |
| AZM198 | Small molecule | Human, Murine | In vitro, In vivo | Significantly reduced ANCA-stimulated NET formation in vitro and attenuated disease in a murine model of vasculitis.[12] | [12][13] | |
| Cathepsin C | MOD-06051 | Small molecule | Human, Rat | In vitro, In vivo | Inhibited cellular NE activity with an IC50 of 18 nM. Dose-dependently suppressed NET formation in neutrophils from treated rats and in a rat model of MPO-AAV.[4][14] | [4][5][14][15] |
| Gasdermin D (GSDMD) | LDC7559 | Pyrazolo-oxazepine | Human, Murine | In vitro | At 1 µM, potently delayed PMA-induced NET formation in human neutrophils.[16] | [16][17][18] |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the key signaling pathways involved in NET formation and the points of intervention for the discussed inhibitors.
Caption: Signaling pathway of NET formation and targets of alternative inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to assess NET inhibition.
In Vitro NETosis Inhibition Assay
This protocol describes a common method to quantify NET formation in vitro using a fluorescent plate reader.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Perform red blood cell lysis.
-
Resuspend purified neutrophils in a suitable buffer (e.g., RPMI 1640 with HEPES).
2. Cell Seeding and Inhibitor Treatment:
-
Seed neutrophils into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the inhibitor of interest at various concentrations and incubate for 30 minutes at 37°C. Include a vehicle control.
3. NETosis Induction:
-
Add a NET-inducing stimulus, such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25-100 nM.
-
Include an unstimulated control.
4. NET Quantification:
-
Add a cell-impermeable DNA dye, such as Sytox Green (final concentration ~5 µM), to all wells.[19]
-
Incubate the plate at 37°C in a plate reader equipped with fluorescence detection.
-
Measure fluorescence intensity (excitation/emission ~485/520 nm for Sytox Green) every 30 minutes for 4-6 hours.
-
The increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.
5. Data Analysis:
-
Subtract the background fluorescence (wells with media and dye only).
-
Normalize the fluorescence values of treated wells to the vehicle control with the stimulus.
-
Calculate the percentage of NET inhibition for each inhibitor concentration.
Caption: Experimental workflow for in vitro NETosis inhibition assay.
Immunofluorescence Microscopy for NET Visualization
This method allows for the direct visualization and qualitative assessment of NETs.
1. Cell Culture and Treatment:
-
Seed isolated neutrophils on poly-L-lysine coated coverslips in a 24-well plate.
-
Treat with inhibitors and stimuli as described in the plate reader assay.
2. Fixation and Permeabilization:
-
After the desired incubation time (e.g., 4 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 2% BSA).
-
Incubate with primary antibodies against NET components, such as anti-citrullinated Histone H3 (anti-CitH3) and anti-myeloperoxidase (MPO).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain DNA with a dye like DAPI.
4. Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope or a confocal microscope.
5. Analysis:
-
Visually inspect for the presence of web-like extracellular DNA structures that co-localize with NET-associated proteins (CitH3, MPO).
-
The number of NET-forming cells can be quantified relative to the total number of cells.
Conclusion
The development of NET inhibitors beyond the well-studied PAD4 inhibitors opens up new avenues for therapeutic intervention in a wide range of diseases. Targeting key enzymes like neutrophil elastase and myeloperoxidase, as well as upstream activators and downstream effectors, provides a diverse portfolio of potential drug targets. This guide offers a comparative overview to assist researchers in navigating this expanding field and in designing robust experimental strategies to evaluate novel anti-NET therapies. The provided data and protocols serve as a foundation for further investigation into these promising alternative approaches to mitigating the detrimental effects of excessive NET formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Automatic quantification of in vitro NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neutrophil extracellular trap formation alleviates vascular dysfunction in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OP0090 PRECLINICAL STUDIES OF A NOVEL CATHEPSIN C INHIBITOR IN MPO-ANCA-ASSOCIATED VASCULITIS MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 19. A novel cell-based assay for dynamically detecting neutrophil extracellular traps-induced lung epithelial injuries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-P5: A Selective PAD4 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-P5's Performance Against Other PAD Inhibitors with Supporting Experimental Data.
This compound has emerged as a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer. This guide provides a comprehensive cross-validation of this compound's activity, primarily in multiple myeloma (MM) cell lines where it has been most extensively studied, and compares its performance with other known PAD inhibitors, namely GSK-484 and Cl-amidine. While current research has focused on hematological malignancies, this guide also highlights the need for broader investigation into solid tumor cell lines.
Performance Comparison of PAD Inhibitors
The following table summarizes the key properties and reported activities of this compound in comparison to GSK-484 and the non-selective PAD inhibitor, Cl-amidine.
| Feature | This compound | GSK-484 | Cl-amidine |
| Target | PAD4 | PAD4 | Pan-PAD (non-selective) |
| Inhibition Type | Reversible, Selective | Reversible, Selective | Irreversible, Non-selective |
| IC50 for PAD4 | 98 nM[1][2][3] | Micromolar concentrations required | Not specified, acts as a covalent modifier |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 (IC50s >10 µM)[2] | Possesses selectivity for PAD4 | Non-selective |
| Oral Bioavailability | Orally active[1][3] | Not specified for oral activity | Not specified for oral activity |
Cross-Validation of this compound Activity in Multiple Myeloma Cell Lines
This compound has demonstrated significant activity in both human and murine multiple myeloma cell lines. Its primary mechanism of action in this context is the inhibition of Neutrophil Extracellular Trap (NET) formation, a process driven by PAD4-mediated histone citrullination.
| Cell Line | Species | Key Findings | Reference |
| RPMI-8226 | Human | This compound reduces NETosis stimulated by these MM cells, with a more substantial effect compared to GSK-484.[4] | Li et al., 2020 |
| MM1.S | Human | Similar to RPMI-8226, this compound effectively reduces MM cell-induced NET formation.[4] | Li et al., 2020 |
| DP42 | Murine | This compound significantly reduces MM-induced citrullination of histone H3 and NET formation. In vivo, this compound delayed disease symptoms and prolonged survival in a syngeneic mouse model using these cells.[5] | Li et al., 2020 |
| 5TGM1 | Murine | This compound inhibits MM-induced histone H3 citrullination and subsequent NET formation.[4] | Li et al., 2020 |
| Primary CD138+ MM cells | Human | This compound is able to inhibit the formation of NETs induced by primary MM cells isolated from the bone marrow of patients.[1][3] | Li et al., 2020 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: PAD4 signaling pathway leading to NETosis and points of inhibition.
Caption: General experimental workflow for evaluating PAD inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other PAD inhibitors are provided below.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of PAD inhibitors on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PAD inhibitors (this compound, GSK-484, Cl-amidine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the PAD inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include solvent controls (medium with the same concentration of solvent used to dissolve the inhibitors) and untreated controls (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After incubation, add 100 µL of the solubilization solution to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C in the dark to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
NETosis (Sytox Green) Assay
This protocol is designed to quantify NET formation by measuring the release of extracellular DNA.
Materials:
-
Neutrophils isolated from peripheral blood or bone marrow
-
RPMI-1640 medium
-
PAD inhibitors (this compound, GSK-484, Cl-amidine)
-
NETosis-inducing agent (e.g., PMA, calcium ionophore, or conditioned medium from cancer cells)
-
Sytox Green nucleic acid stain (cell-impermeant)
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Isolate neutrophils and resuspend them in RPMI-1640 medium.
-
Seed 2 x 10^5 neutrophils per well in a black 96-well plate.
-
Pre-treat the neutrophils with the desired concentrations of PAD inhibitors or solvent control for 30 minutes at 37°C.
-
Add the NETosis-inducing agent to the wells.
-
Add Sytox Green to each well at a final concentration of 100 nM.
-
Incubate the plate at 37°C and 5% CO2.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at different time points (e.g., every 30 minutes for 4 hours) using a fluorescence microplate reader.
-
An increase in fluorescence indicates NET formation as the Sytox Green binds to the extracellular DNA.
Western Blot for Citrullinated Histone H3
This protocol is used to detect the levels of citrullinated histone H3, a key marker of PAD4 activity and NETosis.
Materials:
-
Neutrophils or other cells of interest
-
PAD inhibitors (this compound, GSK-484, Cl-amidine)
-
Stimulating agent (e.g., calcium ionophore)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-citrullinated Histone H3 (e.g., targeting citrullinated R2, R8, R17)
-
Primary antibody: anti-total Histone H3 or β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate neutrophils at a density of 2 x 10^6 cells/mL and pre-treat with PAD inhibitors for 1 hour.
-
Stimulate the cells with a suitable agent (e.g., 5 µM calcium ionophore) for the desired time.
-
Lyse the cells using RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 10-25 µg of total protein per lane on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk in TBST for at least 1 hour.[7]
-
Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 or β-actin to ensure equal loading.
Conclusion and Future Directions
The available data strongly support the activity of this compound as a potent and selective PAD4 inhibitor, particularly in the context of multiple myeloma, where it effectively abrogates NETosis. Its oral availability and selectivity make it a promising candidate for further development. However, a significant gap in knowledge exists regarding its efficacy in solid tumor models. Future research should focus on cross-validating the activity of this compound in a broad range of cancer cell lines to fully elucidate its therapeutic potential across different oncological indications. Comparative studies with emerging PAD inhibitors will also be crucial in defining its position in the therapeutic landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
A Comparative Guide to the In Vivo Efficacy of BMS-P5 and Other PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of BMS-P5, a novel peptidylarginine deiminase 4 (PAD4) inhibitor, with other known PAD4 inhibitors, primarily GSK484. The information is compiled from preclinical studies and aims to offer an objective overview supported by experimental data to inform future research and development in this area.
Introduction to PAD4 Inhibition
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, a post-translational modification of proteins. In recent years, PAD4 has emerged as a promising therapeutic target in various diseases, including cancer and autoimmune disorders. A key function of PAD4 is its role in the formation of neutrophil extracellular traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation has been implicated in the pathogenesis of several diseases. This guide focuses on the in vivo performance of selective PAD4 inhibitors, with a particular emphasis on this compound.
Comparative In Vivo Efficacy
Direct comparative in vivo studies of this compound and other PAD4 inhibitors in the same disease model are limited. This guide, therefore, presents the available in vivo data for each inhibitor in its respective preclinical model, highlighting the different experimental contexts.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies of this compound and GSK484.
| Parameter | This compound | GSK484 |
| In Vivo Model | Syngeneic mouse model of multiple myeloma[1] | Nude mouse xenograft model of colorectal cancer[2] & DSS-induced colitis model[3] |
| Dosing Regimen | 50 mg/kg, oral gavage, twice daily[1] | 4 mg/kg, intraperitoneal injection, daily[3] |
| Primary Outcome | Delayed onset of paralysis and prolonged survival[1] | Increased radiosensitivity of colorectal cancer cells and inhibition of NET formation[2] |
| Tumor Burden Reduction | Significantly reduced proportion and absolute number of CD138+ multiple myeloma cells in the bone marrow[1] | Not reported in the colorectal cancer study[2] |
| Biomarker Modulation | Reduced levels of cell-free DNA and citrullinated histone H3 in bone marrow plasma[1] | Significantly diminished NET density in the colonic mucosa[3] |
| Reported Potency | Potent inhibitor[1] | Less potent, requiring micromolar concentrations to be effective[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
This compound in a Syngeneic Mouse Model of Multiple Myeloma
-
Animal Model: A syngeneic mouse model of multiple myeloma was established by intravenous inoculation of DP42 multiple myeloma cells into recipient mice[1].
-
Treatment: Mice were treated with this compound at a dose of 50 mg/kg, administered via oral gavage twice a day. The treatment started on day 3 after the injection of tumor cells[1].
-
Efficacy Evaluation: The primary endpoints were the onset of paralysis and overall survival. The tumor burden was assessed by quantifying the proportion and absolute number of CD138-positive multiple myeloma cells in the bone marrow using flow cytometry. Levels of cell-free DNA and citrullinated histone H3 in the bone marrow plasma were also measured as biomarkers of NET formation[1].
GSK484 in a Nude Mouse Xenograft Model of Colorectal Cancer
-
Animal Model: Nude mouse xenograft models were utilized to assess the effect of GSK484 on the growth of colorectal cancer (CRC) in vivo[2].
-
Treatment: The specific dosing regimen for the CRC radiosensitivity study was not detailed in the available abstract; however, a related in vivo study in a colitis model used 4 mg/kg daily via intraperitoneal injection[3].
-
Efficacy Evaluation: The study aimed to determine if GSK484 could enhance the radiosensitivity of CRC. The formation of NETs was also investigated as a mechanistic endpoint[2].
Signaling Pathway and Experimental Workflow
Visualizing complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
PAD4 Signaling Pathway in NETosis
Caption: PAD4 signaling cascade leading to NET formation.
In Vivo Efficacy Experimental Workflow
References
- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pharmacological Effects of BMS-P5 through Genetic Knockout of PAD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools for studying the role of Peptidylarginine Deiminase 4 (PAD4): genetic knockout (KO) of the Padi4 gene and pharmacological inhibition with BMS-P5. Understanding the parallels and distinctions between these approaches is crucial for validating drug efficacy and elucidating the therapeutic potential of PAD4 inhibition in various diseases, including inflammatory disorders, thrombosis, and cancer.
Executive Summary
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil extracellular trap (NET) formation, or NETosis, through its citrullination of histones.[1][2] Dysregulated NETosis is implicated in the pathogenesis of numerous diseases. Both the genetic deletion of PAD4 and its pharmacological inhibition by molecules like this compound serve as powerful methodologies to probe PAD4 function and its downstream effects. This guide synthesizes available preclinical data to compare these two approaches, offering insights into their respective and overlapping impacts on biological systems.
Data Presentation: Genetic Knockout vs. Pharmacological Inhibition
The following tables summarize quantitative data from various studies, comparing the effects of PAD4 genetic knockout with those of the selective PAD4 inhibitor, this compound, and other relevant inhibitors.
Table 1: Comparative Efficacy on NETosis and Histone Citrullination
| Parameter | PAD4 Knockout (Mouse) | This compound (Mouse/Human) | Other Selective PAD4 Inhibitors (e.g., GSK484, JBI-589) | Source(s) |
| Inhibition of Histone H3 Citrullination | Complete abrogation in neutrophils. | Potent inhibition; blocks calcium ionophore-induced citrullination.[1][3] | GSK484 and JBI-589 effectively inhibit histone H3 citrullination.[1][4] | [1][3][4] |
| Inhibition of NET Formation | Abolishes NET formation in response to various stimuli.[1] | Significantly reduces myeloma-stimulated NET formation in both mouse and human neutrophils.[1][2][3][5] | GSK484 and JBI-589 significantly reduce NET formation.[1][6] | [1][2][3][5][6] |
| IC50/EC50 for PAD4 | Not Applicable | IC50: 98 nM[3][7] | JBI-589 IC50: 0.122 µM; GSK484 IC50: 50 nM | [4] |
Table 2: Comparative In Vivo Effects
| Parameter | PAD4 Knockout (Mouse Models) | This compound (Mouse Models) | Other Selective PAD4 Inhibitors (Mouse Models) | Source(s) |
| Tumor Growth and Metastasis | Delayed primary tumor growth and reduced lung metastases.[8][9] | Delays progression and improves survival in a multiple myeloma model.[1][2][3] | JBI-589 reduces primary tumor growth and lung metastases.[8][9] | [1][2][3][8][9] |
| Inflammation | Reduced inflammatory response in models of pregnancy loss and obesity.[10][11][12] | Not explicitly reported, but implied through NETosis inhibition. | JBI-589 reduces inflammation in rheumatoid arthritis models.[6] | [6][10][11][12] |
| Thrombosis | Reduced thrombus formation.[13] | Not explicitly reported, but implied through NETosis inhibition. | Not explicitly reported. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Protocol 1: Quantification of NETosis using SYTOX Green Plate Reader Assay
This method provides a high-throughput means to quantify NET formation.
Materials:
-
Neutrophils (isolated from mouse bone marrow or human peripheral blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate) or other desired stimulus
-
SYTOX Green nucleic acid stain (cell-impermeant)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Isolate neutrophils and resuspend in RPMI medium supplemented with FBS.
-
Seed 5 x 10^4 to 1 x 10^5 neutrophils per well in a 96-well black, clear-bottom plate.
-
Allow cells to adhere for 30 minutes at 37°C.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 30 minutes.
-
Add SYTOX Green to a final concentration of 100-200 nM.
-
Add the stimulus (e.g., PMA at 25-100 nM) to induce NETosis.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 15-30 minutes for 4-6 hours.
-
To determine the total DNA amount for normalization, lyse a set of control wells with 0.5% Triton X-100 at the end of the experiment and measure the fluorescence.
-
Express NETosis as a percentage of total DNA.
Protocol 2: Detection of Histone H3 Citrullination by Western Blot
This protocol allows for the specific detection of a key marker of PAD4 activity.
Materials:
-
Neutrophils
-
Stimulus (e.g., calcium ionophore A23187)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-citrullinated Histone H3 (CitH3)
-
Primary antibody: anti-total Histone H3 or β-actin (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolate and culture neutrophils as described in Protocol 1.
-
Pre-treat with this compound or vehicle, then stimulate to induce histone citrullination.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.[14]
-
Denature 15-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like β-actin to normalize the data.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to PAD4 research.
Caption: PAD4 activation and its role in the NETosis signaling pathway.
Caption: Workflow for comparing PAD4 knockout and this compound effects.
Conclusion
The genetic knockout of PAD4 provides a definitive model for understanding the complete loss-of-function phenotype of this enzyme. The data from PAD4 KO mice serve as a crucial benchmark for assessing the efficacy and specificity of pharmacological inhibitors. This compound has demonstrated a pharmacological profile that closely mimics the effects of PAD4 genetic deletion in the context of NETosis and its pathological consequences. This alignment validates this compound as a specific and potent tool for studying PAD4 biology and as a promising therapeutic candidate. For researchers in drug development, the congruence between the genetic and pharmacological data provides strong evidence for on-target activity and a solid foundation for further clinical investigation.
References
- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAD4 Deficiency Decreases Inflammation and Susceptibility to Pregnancy Loss in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAD4 Deficiency Decreases Inflammation and Susceptibility to Pregnancy Loss in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutrophil peptidylarginine deiminase 4 plays a systemic role in obesity-induced chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Citrullinated Modification of Histone 3 and Its Regulatory Mechanisms Related to IPO-38 Antibody-Labeled Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision Advantage: A Comparative Guide to BMS-P5 and Non-Selective PAD Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of protein arginine deiminase (PAD) inhibition, the choice between a selective and a non-selective inhibitor is a critical determinant of experimental outcomes and therapeutic potential. This guide provides an objective comparison of BMS-P5, a potent and selective PAD4 inhibitor, with non-selective PAD inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination. This process is implicated in a variety of physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity has been linked to several autoimmune diseases, cancers, and cardiovascular disorders.
While non-selective PAD inhibitors, which target multiple PAD isozymes, have been instrumental in elucidating the broad roles of citrullination, their lack of specificity can lead to off-target effects and make it challenging to dissect the precise contribution of individual PAD family members. The development of isozyme-selective inhibitors like this compound, which specifically targets PAD4, represents a significant advancement, offering a more refined tool to probe the function of PAD4 and a promising strategy for therapeutic intervention with potentially fewer side effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and the non-selective inhibitor Cl-amidine against various PAD isozymes. The data clearly illustrates the superior selectivity of this compound for PAD4.
| Inhibitor | Target PAD Isozyme | IC50 |
| This compound | PAD4 | 98 nM[1] |
| PAD1 | >10 µM[2] | |
| PAD2 | >10 µM[2] | |
| PAD3 | >10 µM[2] | |
| Cl-amidine | PAD1 | 0.8 µM[3][4] |
| PAD2 | k_inact/K_i = 1,200 M⁻¹min⁻¹[5] | |
| PAD3 | 6.2 µM[3][4] | |
| PAD4 | 5.9 µM[3][4] |
Table 1: Inhibitor Potency (IC50) Comparison. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. For PAD2, the inhibitory activity of Cl-amidine is presented as the inactivation rate constant (k_inact/K_i).
Delving into the Mechanism: PAD4, NETosis, and the Impact of Selective Inhibition
PAD4 is a key enzyme in the process of NETosis, a unique form of programmed cell death in neutrophils characterized by the release of web-like structures composed of decondensed chromatin, histones, and granular proteins. The citrullination of histones by PAD4 is a critical step that leads to chromatin decondensation, a prerequisite for NET formation.
Non-selective PAD inhibitors, by targeting multiple PADs, can interfere with various cellular processes beyond NETosis. In contrast, the selective inhibition of PAD4 by this compound allows for a targeted disruption of the NETosis pathway, which has been shown to have therapeutic benefits in preclinical models of diseases where NETs play a pathogenic role, such as multiple myeloma.[1]
Figure 1: PAD4-Mediated NETosis and Points of Inhibition. This diagram illustrates the signaling pathway leading to NET formation and the specific inhibitory action of this compound on PAD4, contrasted with the broader activity of non-selective PAD inhibitors.
Experimental Protocols
In Vitro PAD Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of compounds against PAD enzymes.
1. Reagents and Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
Recombinant human histone H3
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT
-
Test compounds (e.g., this compound, Cl-amidine) dissolved in DMSO
-
Primary antibody: Anti-citrullinated histone H3 (e.g., Abcam ab5103)
-
Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody
-
96-well microplates
-
Plate reader (for ELISA) or Western blot equipment
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant PAD enzyme and the test compound at various concentrations to the assay buffer.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding recombinant histone H3 as the substrate.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Stop the reaction.
-
Detect the level of citrullinated histone H3 using either:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the anti-citrullinated histone H3 antibody.
-
ELISA: Coat a 96-well plate with the reaction mixture, and detect the citrullinated histone H3 using a primary and a labeled secondary antibody.
-
-
Quantify the signal and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Guide to the Oral Bioavailability of Preclinical PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of three preclinical Peptidyl Arginine Deiminase 4 (PAD4) inhibitors: JBI-589, GSK484, and RGT-691. The objective is to present a clear overview of their pharmacokinetic profiles based on available experimental data, aiding researchers in the selection and application of these compounds in preclinical studies.
Introduction to PAD4 and Its Inhibition
Peptidyl Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. This process, which converts arginine residues to citrulline, plays a significant role in various physiological and pathological processes. Notably, PAD4-mediated citrullination of histones is a key step in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[1][2][3] While essential for immune defense, excessive NET formation (NETosis) has been implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in cancer progression.[1][2][3] Consequently, the development of PAD4 inhibitors is a promising therapeutic strategy for these conditions. Oral bioavailability is a crucial pharmacokinetic property for the development of clinically viable drugs, and this guide focuses on comparing this aspect for different preclinical PAD4 inhibitors.
Comparative Oral Bioavailability of PAD4 Inhibitors
This section summarizes the available quantitative data on the oral bioavailability of JBI-589, GSK484, and RGT-691 in mice. The data is presented in a structured table for easy comparison of key pharmacokinetic parameters.
| Inhibitor | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Animal Model | Reference |
| JBI-589 | 10 mg/kg | 0.5 | Not Reported | Not Reported | 6.3 | Balb/c mice | [4] |
| GSK484 | Not Reported | Not Reported | Not Reported | Not Reported | 3.8 ± 1.5 | Mice | [5] |
| RGT-691 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Mice | Data not publicly available |
Note: While RGT-691 is reported to be orally bioavailable with good drug exposure in mice, specific quantitative pharmacokinetic data is not yet publicly available. For GSK484, while the half-life is reported, other key pharmacokinetic parameters from oral dosing studies were not found in the public domain.
Detailed Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and comparing bioavailability data. Below are the available protocols for the cited studies.
JBI-589 Oral Bioavailability Study[4]
-
Animal Model: 6-8 week old male Balb/c mice, weighing 22-25g.
-
Formulation and Dosing: JBI-589 was administered as a single 10 mg/kg dose via oral gavage. The compound was prepared as a suspension in a vehicle consisting of Tween-80 and 0.5% methyl cellulose.
-
Sample Collection: Sparse blood sampling (~100 µL) was performed at 0.25, 0.5, 1, 2, 4, 8, 10, and 24 hours post-administration. At each time point, three mice were used for blood collection. Blood samples were collected in tubes containing K2EDTA as an anticoagulant.
-
Sample Processing: Plasma was separated by centrifuging the blood samples at 10,000 rpm for 5 minutes at 4°C.
-
Pharmacokinetic Analysis: The maximum concentration in plasma (Cmax) was achieved at 0.5 hours after oral administration, and the half-life (t1/2) was determined to be 6.3 hours. The specific analytical method for quantifying JBI-589 in plasma and the software used for pharmacokinetic analysis were not detailed in the available public information.
General Protocol for Oral Gavage in Mice
The following is a general protocol for oral gavage in mice, a standard method for administering oral doses in pharmacokinetic studies.[6][7][8]
-
Animal Handling and Restraint: Mice are gently but firmly restrained to prevent movement and ensure accurate administration. The animal is held with the head and neck extended to create a straight path to the esophagus.
-
Gavage Needle Insertion: A proper-sized, ball-tipped gavage needle is carefully inserted into the mouth and advanced along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (and not the trachea), the formulated compound is slowly administered.
-
Post-dosing Observation: Animals are monitored for a short period after dosing for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflows
PAD4 Signaling in NETosis
The formation of Neutrophil Extracellular Traps (NETs) is a complex process where the activation of PAD4 plays a central role. Various stimuli, including pathogens and inflammatory mediators, can trigger a signaling cascade that leads to NETosis. A key pathway involves the activation of NADPH oxidase, which leads to the production of reactive oxygen species (ROS). This, along with an increase in intracellular calcium concentration, activates PAD4. Activated PAD4 then translocates to the nucleus and citrullinates histones, leading to chromatin decondensation, a critical step for the expulsion of DNA to form the NET scaffold.[1][2][3][9]
Experimental Workflow for Oral Bioavailability Studies
The determination of oral bioavailability of a drug candidate involves a series of well-defined steps, from animal preparation to data analysis. This workflow ensures the generation of reliable and reproducible pharmacokinetic data.
References
- 1. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 2. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BMS-P5: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for BMS-P5, a selective peptidylarginine deiminase 4 (PAD4) inhibitor. While this guide offers a framework based on general best practices for laboratory chemical waste, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive instructions.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately alert laboratory personnel and follow the established spill response procedures for your institution.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations. The following is a general procedure for the disposal of this compound waste:
-
Segregation of Waste:
-
Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste, such as unused solutions of this compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Use only approved, leak-proof containers for hazardous waste collection.
-
Ensure containers are properly sealed when not in use to prevent the release of vapors.
-
Label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS department in a timely manner.
-
-
Disposal Request:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form, either online or in hard copy.
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, an SDS would typically provide the following critical quantitative data. Researchers must obtain the SDS from their supplier to populate this information accurately.
| Parameter | Value (Example) | Source |
| Solubility | DMSO: ≥ 10 mg/mL | Supplier SDS |
| LD50 (Oral, Rat) | Data not available | Supplier SDS |
| Flash Point | Data not available | Supplier SDS |
| Auto-ignition Temperature | Data not available | Supplier SDS |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. For detailed experimental protocols involving this compound, researchers should refer to relevant publications and internal standard operating procedures (SOPs).
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
By adhering to these guidelines and, most importantly, the specific instructions within the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
